3-Nitro-6-(trifluoromethyl)pyridin-2-amine
Description
Properties
IUPAC Name |
3-nitro-6-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3N3O2/c7-6(8,9)4-2-1-3(12(13)14)5(10)11-4/h1-2H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSMYCFONKCAXBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1[N+](=O)[O-])N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60695310 | |
| Record name | 3-Nitro-6-(trifluoromethyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60695310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893444-21-8 | |
| Record name | 3-Nitro-6-(trifluoromethyl)-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=893444-21-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Nitro-6-(trifluoromethyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60695310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Nitro-6-(trifluoromethyl)pyridin-2-amine
Abstract
This technical guide provides a comprehensive overview of the synthesis of 3-Nitro-6-(trifluoromethyl)pyridin-2-amine, a key building block in modern medicinal chemistry and agrochemical research. The document elucidates the strategic considerations behind the synthetic pathway, focusing on the direct nitration of 2-Amino-6-(trifluoromethyl)pyridine. It offers a detailed, step-by-step protocol grounded in established chemical principles, alongside a discussion of the reaction mechanism, safety considerations, and characterization of the final product. This guide is intended for researchers, scientists, and professionals in drug development seeking a practical and scientifically rigorous resource for the preparation of this important heterocyclic compound.
Introduction: Significance and Applications
This compound is a highly functionalized pyridine derivative of significant interest in the development of novel therapeutic agents and agrochemicals.[1] The presence of three distinct functional groups—an amine, a nitro group, and a trifluoromethyl group—on the pyridine scaffold provides a versatile platform for diverse chemical modifications. The trifluoromethyl group, in particular, is a bioisostere for various functionalities and can enhance metabolic stability, binding affinity, and cell permeability of drug candidates.[1]
The nitro-pyridylamine core is a recurring motif in compounds targeting a range of biological pathways. For instance, derivatives of this scaffold have been investigated as potent androgen receptor antagonists for the treatment of prostate cancer.[2][3] Furthermore, the broader class of nitro(het)arenes is integral to numerous approved drugs and bioactive molecules, underscoring the importance of reliable synthetic routes to these intermediates.[4]
This guide focuses on the most direct and atom-economical approach to this compound: the electrophilic nitration of the readily available starting material, 2-Amino-6-(trifluoromethyl)pyridine.
Retrosynthetic Analysis and Strategy
The synthesis of this compound is most logically approached through a direct nitration of the parent amine. This strategy is predicated on the directing effects of the substituents on the pyridine ring.
Diagram of the Retrosynthetic Pathway:
Caption: Retrosynthetic analysis of the target molecule.
The amino group at the 2-position is a strong activating group and an ortho-, para-director. The trifluoromethyl group at the 6-position is a deactivating group. In electrophilic aromatic substitution on pyridine, the incoming electrophile typically avoids the position meta to the ring nitrogen. The directing effects of the amino group favor substitution at the 3- and 5-positions. Steric hindrance from the adjacent trifluoromethyl group may disfavor substitution at the 5-position, thus kinetically and thermodynamically favoring the formation of the 3-nitro isomer.
Experimental Protocol: Synthesis of this compound
This protocol is a synthesized procedure based on established methods for the nitration of aminopyridines.[5]
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Purity | Supplier Example |
| 2-Amino-6-(trifluoromethyl)pyridine | 34486-24-3 | 162.11 | >97% | Sigma-Aldrich |
| Concentrated Sulfuric Acid (H₂SO₄) | 7664-93-9 | 98.08 | 98% | Fisher Scientific |
| Fuming Nitric Acid (HNO₃) | 7697-37-2 | 63.01 | >90% | VWR |
| Deionized Water (H₂O) | 7732-18-5 | 18.02 | - | - |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | >99% | Acros Organics |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ACS Grade | MilliporeSigma |
| Hexanes | 110-54-3 | 86.18 | ACS Grade | J.T. Baker |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | >99% | Alfa Aesar |
Equipment
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Heating mantle with temperature controller
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure
Diagram of the Experimental Workflow:
Caption: Step-by-step experimental workflow.
-
Reaction Setup: In a clean, dry three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, carefully add concentrated sulfuric acid (50 mL).
-
Dissolution of Starting Material: While stirring, slowly and portion-wise add 2-Amino-6-(trifluoromethyl)pyridine (10.0 g, 61.7 mmol) to the sulfuric acid. The addition should be controlled to maintain the temperature below 25 °C.
-
Cooling: Cool the resulting solution to 0-5 °C using an ice bath.
-
Nitration: Charge the dropping funnel with fuming nitric acid (4.2 mL, 92.5 mmol). Add the nitric acid dropwise to the stirred sulfuric acid solution over a period of 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture onto a beaker containing crushed ice (200 g).
-
Neutralization: Slowly neutralize the acidic solution by the portion-wise addition of solid sodium bicarbonate or by the careful addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7. A yellow precipitate will form.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with copious amounts of cold deionized water to remove any residual acid and inorganic salts.
-
Drying: Dry the crude product under vacuum to a constant weight.
Purification
The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.
-
Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Slowly add hexanes until the solution becomes turbid.
-
Allow the solution to cool slowly to room temperature, and then place it in a refrigerator to facilitate complete crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.
Safety and Hazard Considerations
This synthesis involves the use of highly corrosive and oxidizing acids. Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves, must be worn at all times. The reaction should be performed in a well-ventilated fume hood.
-
Concentrated Sulfuric Acid and Fuming Nitric Acid: Both are highly corrosive and can cause severe burns. Handle with extreme care. Nitric acid is also a strong oxidizing agent.
-
Nitration Reaction: Nitration reactions are exothermic and can run away if the temperature is not carefully controlled. Ensure efficient cooling and slow addition of the nitrating agent.
-
Quenching and Neutralization: The quenching of the strong acid mixture with water and subsequent neutralization are highly exothermic. Perform these steps slowly and with adequate cooling.
Refer to the Safety Data Sheets (SDS) for all reagents before commencing the experiment.[6][7][8][9][10][11]
Characterization
The final product should be characterized to confirm its identity and purity.
-
Melting Point: The melting point of the purified product should be determined and compared to the literature value.
-
Spectroscopic Analysis:
-
¹H NMR and ¹⁹F NMR: To confirm the structure and regiochemistry of the product.
-
¹³C NMR: To further confirm the carbon skeleton.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.[12]
-
Conclusion
The synthesis of this compound via direct nitration of 2-Amino-6-(trifluoromethyl)pyridine is a robust and efficient method for accessing this valuable building block. Careful control of the reaction conditions, particularly temperature, is crucial for achieving a good yield and purity of the desired product. The protocol outlined in this guide, when executed with the appropriate safety precautions, provides a reliable pathway for the laboratory-scale preparation of this important intermediate for applications in drug discovery and agrochemical synthesis.
References
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- How to prepare and use 2-Chloro-3-nitro-6-methylpyridine? - FAQ - Guidechem.
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- Scalable Electrochemical Reduction of Nitrobenzotrifluorides to 3-Trifluoromethylanilines | Organic Process Research & Development - ACS Public
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- Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine.
- 6-(Trifluoromethyl)
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- Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine.
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- 6-Chloro-4-(trifluoromethyl)
- 3-Nitro-6-(trifluoromethyl)pyridin-2(1H)-one | 117519-07-0 - Sigma-Aldrich.
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A Technical Guide to 3-Nitro-6-(trifluoromethyl)pyridin-2-amine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-Nitro-6-(trifluoromethyl)pyridin-2-amine, a key heterocyclic building block in modern medicinal and agrochemical research. We will delve into its chemical identity, reliable synthetic protocols, characteristic reactivity, and its role as a crucial intermediate in the development of advanced chemical entities.
Chemical Identity and Physicochemical Profile
The formal IUPAC name for the compound is This compound . It is a substituted pyridine, a class of heterocyclic compounds that are integral to a vast number of biologically active molecules. The presence of both a nitro (-NO₂) group, a strong electron-withdrawing group, and a trifluoromethyl (-CF₃) group significantly influences the molecule's electronic properties and reactivity. The trifluoromethyl group, in particular, is a valued substituent in drug design for its ability to enhance metabolic stability, membrane permeability, and binding affinity.[1]
Key identifiers and properties are summarized below:
| Property | Value | Source |
| IUPAC Name | This compound | BLDpharm[2] |
| CAS Number | 893444-21-8 | BLDpharm[2] |
| Molecular Formula | C₆H₄F₃N₃O₂ | BLDpharm[2] |
| Molecular Weight | 207.11 g/mol | BLDpharm[2] |
| Canonical SMILES | C1=CC(=C(C(=N1)N)[O-])C(F)(F)F | BLDpharm[2] |
| Appearance | Yellow Solid (Typical) | - |
| Storage | Inert atmosphere, 2-8°C, protect from light | BLDpharm[2] |
Synthesis and Mechanistic Considerations
The synthesis of substituted pyridines, especially those bearing a trifluoromethyl group, is a significant area of research.[3] A common and logical synthetic pathway to this compound begins with a more readily available precursor, 2-amino-6-(trifluoromethyl)pyridine. This approach involves a regioselective nitration step.
Retrosynthetic Analysis
A logical retrosynthetic approach identifies the primary disconnection at the C-N bond of the nitro group, pointing to a nitration reaction as the key final step.
Detailed Experimental Protocol: Nitration of 2-Amino-6-(trifluoromethyl)pyridine
This protocol describes a standard electrophilic aromatic substitution (nitration) tailored for an electron-rich aminopyridine system. The choice of reagents and conditions is critical to achieve the desired regioselectivity and prevent over-nitration or degradation.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 2-Amino-6-(trifluoromethyl)pyridine (1.0 eq) in concentrated sulfuric acid (H₂SO₄), cooled to 0°C in an ice-water bath, add fuming nitric acid (HNO₃, ~1.1 eq) dropwise.
-
Causality Insight: Concentrated sulfuric acid serves as both the solvent and a catalyst. It protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. The reaction is conducted at low temperature (0°C) to control the exothermic nature of the nitration and to minimize potential side reactions. The amino group is a strong activating group, making the pyridine ring susceptible to electrophilic attack.
-
-
Reaction Execution: Maintain the reaction mixture at 0°C and stir for a specified period (e.g., 2-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Isolation: Upon completion, carefully pour the reaction mixture onto crushed ice. This quenches the reaction and precipitates the product. The acidic solution is then neutralized with a base (e.g., aqueous sodium hydroxide or ammonium hydroxide) to a pH of ~7-8.
-
Causality Insight: The addition to ice dissipates the heat generated from the acid-base neutralization. Neutralization is necessary to deprotonate the aminopyridine product, reducing its solubility in water and facilitating its isolation.
-
-
Purification: The precipitated solid is collected by vacuum filtration, washed with cold water, and dried. If necessary, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Synthesis Workflow Diagram
Reactivity and Synthetic Utility
This compound possesses three key functional groups that dictate its reactivity: the nucleophilic amino group, the electrophilic nitro group (upon reduction), and the pyridine ring itself, which can participate in various coupling reactions.
-
Amino Group (-NH₂): The primary amine can act as a nucleophile. It readily undergoes acylation, sulfonylation, and alkylation, allowing for the straightforward introduction of diverse side chains. This is a common strategy in medicinal chemistry to modulate a compound's properties.
-
Nitro Group (-NO₂): The nitro group is a versatile functional handle. It can be readily reduced to an amino group using standard conditions (e.g., H₂/Pd-C, SnCl₂, Fe/HCl). This unmasks a new nucleophilic site, creating a diamino-pyridine scaffold which is a precursor for building fused heterocyclic ring systems.
-
Pyridine Ring: The pyridine core can be functionalized via cross-coupling reactions, although the electron-withdrawing nature of the nitro and trifluoromethyl groups influences the choice of suitable reaction conditions.
This multi-functional nature makes the compound a valuable intermediate for constructing a library of derivatives for structure-activity relationship (SAR) studies.[4]
Applications in Drug Discovery and Agrochemicals
Heterocyclic compounds form the backbone of a significant portion of pharmaceuticals and agrochemicals. Substituted aminopyridines, particularly those containing trifluoromethyl groups, are privileged structures found in many active ingredients.[5]
While specific drugs containing the exact this compound scaffold are not prominently disclosed in the public domain, its isomers and related analogues are crucial. For instance, compounds like 5-Nitro-N-(3-(trifluoromethyl)phenyl)pyridin-2-amine have been investigated as potent androgen receptor (AR) antagonists for treating prostate cancer.[6][7] This highlights the utility of the nitropyridine core in developing targeted therapies.
The general class of amino-trifluoromethylpyridines serves as essential intermediates for a range of bioactive molecules, including insecticides and herbicides, where the trifluoromethyl group contributes to the compound's efficacy and stability.[8]
Safety and Handling
As with all nitroaromatic compounds and fluorinated reagents, this compound should be handled with appropriate care in a well-ventilated fume hood.
-
Hazard Statements (Typical for class): H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
-
Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat are mandatory.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place away from oxidizing agents.[2]
Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
References
- Vertex AI Search. (2026). 6-(Trifluoromethyl)
-
Sharma, R., et al. (2022). A Review on Medicinally Important Heterocyclic Compounds. ResearchGate. Available at: [Link]
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Fujikawa, K., et al. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Available at: [Link]
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ResearchGate. (2024). Discovery of 5-Nitro- N -(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance. Available at: [Link]
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Wikipedia. (n.d.). 3-Nitroaniline. Available at: [Link]
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PubChem. (n.d.). 3-Nitro-5-(trifluoromethyl)pyridin-2-amine. Available at: [Link]
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PubMed. (2024). Discovery of 5-Nitro- N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance. Available at: [Link]
- Google Patents. (n.d.). EP0228846A1 - Amino-trifluoromethylpyridine compound and process for preparing the same.
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Müller, K., et al. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Available at: [Link] (Note: A more general reference on fluorine in medicinal chemistry, as the original ACS link was a list of articles).
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ResearchGate. (n.d.). Synthesis of 3‐amino‐6‐trifluoromethyl pyrazolo[3,4‐b]pyridines 11 to.... Available at: [Link]
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1H NMR and 13C NMR of 3-Nitro-6-(trifluoromethyl)pyridin-2-amine
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3-Nitro-6-(trifluoromethyl)pyridin-2-amine
Introduction
This compound is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its pyridine core is decorated with three distinct substituents: an electron-donating amine group (-NH₂) and two powerful electron-withdrawing groups, a nitro (-NO₂) and a trifluoromethyl (-CF₃). This unique electronic arrangement makes it a valuable synthetic intermediate.[1][2] Elucidating and confirming the precise structure of such molecules is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive tool for this purpose.
This guide provides a comprehensive analysis of the expected ¹H and ¹³C NMR spectra of this compound. We will move beyond simple data reporting to explore the underlying principles that govern the spectral appearance. By dissecting the influence of each substituent on the pyridine ring's electronic environment, we can predict the chemical shifts and coupling patterns with high confidence. This document is structured to serve as a practical reference for scientists, explaining the causality behind spectral features and outlining a robust, self-validating workflow for structural confirmation.
Theoretical Framework: Substituent Effects on the Pyridine Ring
The chemical shifts observed in the NMR spectrum are exquisitely sensitive to the electron density around each nucleus. In this compound, the interplay of the three substituents creates a highly polarized aromatic system.
-
Amine Group (-NH₂ at C2): The nitrogen atom's lone pair of electrons participates in resonance with the pyridine ring, donating electron density. This is a strong activating group, which tends to shield the ring's protons and carbons, shifting their NMR signals to a higher field (lower ppm).[3][4]
-
Nitro Group (-NO₂ at C3): The nitro group is one of the most powerful electron-withdrawing groups. It deactivates the ring through both inductive and resonance effects, pulling electron density away from the aromatic system.[2] This deshielding effect causes adjacent nuclei to resonate at a lower field (higher ppm).[5][6]
-
Trifluoromethyl Group (-CF₃ at C6): The trifluoromethyl group exerts a potent electron-withdrawing effect purely through induction (the σ-framework) due to the high electronegativity of the fluorine atoms.[7] This leads to significant deshielding of nearby nuclei. The ¹⁹F nuclei also couple with the ¹³C nucleus of the CF₃ group, providing a characteristic signature in the carbon spectrum.
The cumulative effect is a "push-pull" system where the amine group donates electron density while the nitro and trifluoromethyl groups strongly withdraw it. This leads to a wide dispersion of chemical shifts in both the proton and carbon spectra.
Predicted ¹H NMR Spectrum Analysis
The molecule has two aromatic protons and two amine protons, leading to a relatively simple but informative ¹H NMR spectrum.
Aromatic Region (δ 7.0 - 9.0 ppm)
The two protons on the pyridine ring, H4 and H5, are adjacent and will therefore exhibit spin-spin coupling, appearing as a pair of doublets (an AX system).
-
H5 Proton: This proton is positioned ortho to the strongly electron-withdrawing nitro group (-NO₂). This proximity will cause significant deshielding, pushing its signal substantially downfield. We predict its chemical shift to be in the δ 8.3 - 8.6 ppm range.
-
H4 Proton: This proton is para to the -NO₂ group and meta to the -CF₃ group, both of which withdraw electron density. However, it is also meta to the electron-donating -NH₂ group. The net effect will be a downfield shift, but less pronounced than for H5. We predict its resonance in the δ 7.0 - 7.3 ppm region.
-
Coupling Constant (J): The coupling between these two adjacent protons (³JHH) on the pyridine ring is typically in the range of 8.0 - 9.0 Hz .
Amine Region (δ 6.5 - 7.5 ppm)
The two protons of the primary amine (-NH₂) will typically appear as a single, broad resonance due to quadrupole broadening from the ¹⁴N nucleus and potential hydrogen exchange.
-
Chemical Shift: The exact position is highly dependent on the solvent, concentration, and temperature but is expected in the δ 6.5 - 7.5 ppm range.
-
D₂O Exchange: A key confirmatory experiment is to add a drop of deuterium oxide (D₂O) to the NMR sample. The amine protons will exchange with deuterium, causing the -NH₂ signal to disappear from the spectrum, a definitive validation of its assignment.[3]
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Notes |
| H5 | 8.3 - 8.6 | Doublet (d) | ~8.5 | Deshielded by adjacent -NO₂ group. |
| H4 | 7.0 - 7.3 | Doublet (d) | ~8.5 | Influenced by all three substituents. |
| -NH₂ | 6.5 - 7.5 | Broad Singlet (br s) | N/A | Chemical shift is variable; signal disappears upon D₂O addition. |
Predicted ¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum will display six distinct signals: five for the carbon atoms of the pyridine ring and one for the trifluoromethyl carbon. The strong and varied electronic effects of the substituents will lead to a wide chemical shift range.
-
C2 (bearing -NH₂): This carbon is directly attached to the electron-donating amine group, which typically results in a significant upfield shift. We predict its resonance around δ 150 - 155 ppm .
-
C3 (bearing -NO₂): Attached to the strongly deshielding nitro group, this carbon is expected to be shifted downfield, likely in the δ 145 - 150 ppm range.
-
C4: This carbon will be influenced by the adjacent nitro group and the para-positioned CF₃ group. Its chemical shift is predicted to be around δ 115 - 120 ppm .
-
C5: This carbon is adjacent to the CF₃-bearing C6 and is expected to resonate in the aromatic region, likely around δ 135 - 140 ppm .
-
C6 (bearing -CF₃): The direct attachment of the trifluoromethyl group will deshield this carbon. Furthermore, it will exhibit coupling to the three fluorine atoms (¹JCF), appearing as a quartet (q) . Its predicted chemical shift is in the δ 140 - 145 ppm range.
-
-CF₃ Carbon: The carbon of the trifluoromethyl group itself will also appear as a prominent quartet due to the large one-bond C-F coupling constant (¹JCF ≈ 270-280 Hz). It will be found in the δ 120 - 125 ppm region.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| C2 | 150 - 155 | Singlet | N/A |
| C3 | 145 - 150 | Singlet | N/A |
| C6 | 140 - 145 | Quartet (q) | ²JCF ≈ 35-40 |
| C5 | 135 - 140 | Singlet | N/A |
| -CF₃ | 120 - 125 | Quartet (q) | ¹JCF ≈ 270-280 |
| C4 | 115 - 120 | Singlet | N/A |
Experimental Protocols for a Self-Validating Workflow
To ensure the acquisition of high-quality, unambiguous data, a structured experimental approach is essential. This workflow represents a self-validating system, where initial hypotheses from 1D spectra are definitively confirmed with 2D techniques.
Sample Preparation and 1D NMR Acquisition
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it readily dissolves polar compounds and its residual water peak does not typically interfere with the aromatic region.[8][9] Deuterated chloroform (CDCl₃) is an alternative.[10]
-
Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard for referencing the chemical shift to δ 0.00 ppm.[8]
-
¹H NMR Acquisition:
-
Spectrometer: Use a spectrometer with a field strength of at least 400 MHz for good signal dispersion.[11]
-
Pulse Program: A standard single-pulse experiment (e.g., Bruker's 'zg30') is sufficient.
-
Spectral Width: Set a spectral width of approximately 16 ppm.
-
Acquisition Time: Use an acquisition time of at least 3-4 seconds for high resolution.
-
Number of Scans: Acquire 16-64 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A standard proton-decoupled experiment (e.g., Bruker's 'zgpg30') is used to produce singlets for all proton-bearing carbons.
-
Spectral Width: Set a spectral width of approximately 240 ppm.
-
Number of Scans: Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.
-
Definitive Structure Confirmation with 2D NMR
While the 1D spectra provide strong evidence, 2D NMR experiments are required for unequivocal assignment. This is the core of a self-validating protocol.
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. A cross-peak between the signals at δ 8.3-8.6 and δ 7.0-7.3 would definitively prove that H4 and H5 are adjacent.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons they are directly attached to. It would show a cross-peak between the H4 signal and the C4 signal, and another between the H5 signal and the C5 signal, confirming their assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. This is crucial for assigning the quaternary (non-protonated) carbons. For example, the H5 proton should show a correlation to C3, C4, and C6, while the H4 proton should show correlations to C2, C3, and C5.
Visualization of Key Relationships
Molecular Structure and Numbering
Caption: IUPAC numbering for this compound.
NMR Assignment Workflow
Caption: Self-validating workflow for definitive NMR-based structure elucidation.
Conclusion
The ¹H and ¹³C NMR spectra of this compound are dictated by the powerful and competing electronic effects of its substituents. A thorough understanding of these principles allows for the accurate prediction of the spectral features: two distinct doublets in the ¹H aromatic region, a broad exchangeable amine signal, and six well-dispersed signals in the ¹³C spectrum, including two characteristic quartets from the trifluoromethyl group. While 1D NMR provides a strong preliminary fingerprint, this guide emphasizes a workflow grounded in scientific integrity, where predictions are rigorously tested and confirmed through a suite of 2D NMR experiments (COSY, HSQC, and HMBC). This multi-tiered approach ensures the highest level of confidence in structural assignment, a critical standard for researchers in drug development and chemical sciences.
References
-
Strohmeier, G. A., & Kappe, C. O. (2011). A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molbank, 2011(3), M735. [Link]
-
Defense Technical Information Center. (1987). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. [Link]
-
Perandones, G. F., & Previtera, L. (2012). ¹³C NMR chemical shifts (δ, ppm) of pyridine in various solvents. ResearchGate. [Link]
-
Sadlej-Sosnowska, N. (2007). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 12(5), 1094-1106. [Link]
-
Onchoke, K. K. (2019). Data on GC/MS Elution profile, 1H and 13C NMR Spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes. Data in Brief, 28, 104995. [Link]
-
The Royal Society of Chemistry. (2017). Supporting Information for an article. [Link]
-
Bexrud, J. A., & Schafer, L. L. (2009). Supplementary Information for A Zirconium Bis(amidate) Complex Exhibiting Improved Aminoalkene Cyclohydroamination Activity. The Royal Society of Chemistry. [Link]
-
American Chemical Society. (2024). Confined Chiral Pd(II) Catalyst-Enabled Enantioselective Intramolecular Aminoalkylation of Alkenes. Journal of the American Chemical Society. [Link]
-
Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]
-
Baya, M., et al. (2007). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 46(15), 6093-6103. [Link]
-
Devoe, C. A., et al. (2018). Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis. Frontiers in Chemistry, 6, 490. [Link]
-
ResearchGate. (n.d.). 1H NMR spectra for: (a) 2-Aminopyridine, (b) cobalt complexes and (c) cadmium complex. Retrieved January 27, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Nitropyridine. PubChem. Retrieved January 27, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-(Trifluoromethyl)pyridine. PubChem. Retrieved January 27, 2026, from [Link]
-
Gregory, K. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(21), 4976-4989. [Link]
-
Kowalska, J., et al. (2020). Synthesis of Trifluoromethylated Purine Ribonucleotides and Their Evaluation as 19F NMR Probes. The Journal of Organic Chemistry, 85(4), 2107-2118. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Aminopyridine. PubChem. Retrieved January 27, 2026, from [Link]
-
Wiley. (n.d.). 3-Nitropyridine. SpectraBase. Retrieved January 27, 2026, from [Link]
-
Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Chemistry Stack Exchange. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of Fused Heterocyles Using 3-Nitro-6-(trifluoromethyl)pyridin-2-amine
Introduction: Navigating the Synthesis of Novel Fused Pyridines
Fused pyridine scaffolds are cornerstones in medicinal chemistry and drug discovery, prized for their diverse pharmacological activities. The strategic incorporation of fluorine-containing functional groups, such as the trifluoromethyl (CF3) group, is a well-established strategy to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. When combined with a nitro group, the resulting pyridine ring is highly electron-deficient, presenting both a unique synthetic challenge and an opportunity to create novel molecular architectures.
This guide provides a comprehensive overview and detailed protocols for the utilization of 3-Nitro-6-(trifluoromethyl)pyridin-2-amine as a key building block for the synthesis of fused heterocycles, particularly imidazo[1,2-a]pyridines and triazolo[1,5-a]pyridines. These target scaffolds are of significant interest due to their prevalence in a range of clinically used drugs.
Due to the strong electron-withdrawing nature of both the nitro and trifluoromethyl substituents, the nucleophilicity of the 2-amino group and the pyridine nitrogen is significantly attenuated. This necessitates a careful selection of reaction partners and conditions, often requiring more forcing conditions than those used for more electron-rich 2-aminopyridines. The protocols outlined below are based on established methodologies for related compounds and have been adapted to address the specific reactivity of this challenging substrate.
Part 1: Synthesis of 6-Nitro-7-(trifluoromethyl)imidazo[1,2-a]pyridines
The construction of the imidazo[1,2-a]pyridine core is a versatile transformation, with several established methods. For a highly deactivated substrate such as this compound, the classic condensation with α-haloketones (the Tchichibabin reaction) is a primary route to explore.
Causality Behind Experimental Choices:
The reaction of a 2-aminopyridine with an α-haloketone proceeds via an initial SN2 reaction between the exocyclic amino group and the α-haloketone, followed by cyclization and dehydration. The strong electron-withdrawing groups on our substrate will slow down the initial nucleophilic attack. Therefore, the choice of a non-protic, polar solvent like DMF or DMSO is crucial to solvate the transition state and facilitate the reaction. Elevated temperatures are necessary to overcome the activation energy barrier. The addition of a non-nucleophilic base can be beneficial in scavenging the HBr generated during the reaction, but care must be taken to avoid side reactions.
Experimental Protocol 1: Synthesis of 2-Aryl-6-nitro-7-(trifluoromethyl)imidazo[1,2-a]pyridines
This protocol details the synthesis of 2-phenyl-6-nitro-7-(trifluoromethyl)imidazo[1,2-a]pyridine as a representative example.
Materials:
-
This compound
-
2-Bromoacetophenone
-
N,N-Dimethylformamide (DMF), anhydrous
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Hexanes
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Instrumentation:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask, add this compound (1.0 eq), 2-bromoacetophenone (1.1 eq), and sodium bicarbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of 0.2 M with respect to the aminopyridine.
-
Reaction: Stir the mixture at 120 °C under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is expected to proceed over 12-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the desired 2-phenyl-6-nitro-7-(trifluoromethyl)imidazo[1,2-a]pyridine.
Data Presentation: Expected Outcomes and Variations
| Reagent/Condition | Variation | Expected Outcome | Rationale |
| α-Haloketone | Electron-donating groups on the aryl ring | Faster reaction rate | Increased electrophilicity of the carbonyl carbon. |
| Electron-withdrawing groups on the aryl ring | Slower reaction rate | Decreased electrophilicity of the carbonyl carbon. | |
| Solvent | DMSO | May increase reaction rate | Higher boiling point and polarity can enhance solubility and reaction kinetics. |
| Temperature | 100-140 °C | Optimization of yield vs. side products | Lower temperatures may not be sufficient to drive the reaction to completion, while higher temperatures could lead to decomposition. |
| Base | K₂CO₃ | Potentially faster reaction | A stronger base can facilitate the final dehydration step. |
Visualization: Reaction Workflow
Caption: Workflow for the synthesis of 2-Aryl-6-nitro-7-(trifluoromethyl)imidazo[1,2-a]pyridines.
Part 2: Synthesis of 6-Nitro-7-(trifluoromethyl)-[1][2][3]triazolo[1,5-a]pyridines
The synthesis of the[1][2][3]triazolo[1,5-a]pyridine scaffold from 2-aminopyridines can be achieved through several routes. One of the most direct methods involves the reaction with a source of a one-carbon unit that also provides the remaining two nitrogen atoms of the triazole ring. A common approach is the cyclization of an N-(pyridin-2-yl)formamidoxime intermediate.
Causality Behind Experimental Choices:
The formation of the triazole ring from a 2-aminopyridine generally requires the initial formation of an amidine or a related intermediate, followed by an oxidative cyclization to form the N-N bond. Given the electron-deficient nature of this compound, the initial reaction with a formylating agent or its equivalent might be sluggish. The subsequent cyclization often requires an oxidizing agent to facilitate the formation of the triazole ring.
Proposed Protocol 2: Two-Step Synthesis of 6-Nitro-7-(trifluoromethyl)-[1][2][3]triazolo[1,5-a]pyridine
This proposed protocol is a two-step sequence involving the formation of an N-pyridyl formamidine followed by oxidative cyclization.
Materials:
-
This compound
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Hydroxylamine hydrochloride
-
Pyridine
-
Ethanol
-
Acetic Anhydride
Instrumentation:
-
Standard laboratory glassware
-
Magnetic stirrer with heating
-
Rotary evaporator
Step-by-Step Methodology:
Step 1: Formation of N'-(3-Nitro-6-(trifluoromethyl)pyridin-2-yl)-N,N-dimethylformimidamide
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in N,N-dimethylformamide dimethyl acetal (5.0 eq).
-
Reaction: Heat the mixture to 100 °C for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture and remove the excess DMF-DMA under reduced pressure to obtain the crude formamidine intermediate, which can be used in the next step without further purification.
Step 2: Cyclization to 6-Nitro-7-(trifluoromethyl)-[1][2][3]triazolo[1,5-a]pyridine
-
Intermediate Formation: Dissolve the crude formamidine from Step 1 in ethanol. Add hydroxylamine hydrochloride (1.5 eq) and pyridine (2.0 eq). Stir the mixture at room temperature for 2 hours.
-
Cyclization: Add acetic anhydride (3.0 eq) to the reaction mixture and heat to reflux for 3 hours.
-
Work-up: Cool the reaction mixture and concentrate under reduced pressure. Add water to the residue and extract with ethyl acetate.
-
Purification: Wash the organic layer with water and brine, dry over MgSO₄, and concentrate. Purify the crude product by column chromatography to yield the final product.
Visualization: Proposed Reaction Mechanism
Caption: Proposed two-step synthesis of the triazolo[1,5-a]pyridine core.
Part 3: Alternative Strategies and Future Directions
The Groebke-Blackburn-Bienaymé (GBB) three-component reaction is a powerful tool for the synthesis of 3-aminoimidazo[1,2-a]pyridines.[4] This reaction involves a 2-aminopyridine, an aldehyde, and an isocyanide. While the highly deactivated nature of this compound may pose a challenge for this reaction, it is a viable route to explore, potentially with the use of Lewis acid catalysts to activate the intermediate imine.[5]
Furthermore, the nitro group on the fused heterocycle products can serve as a synthetic handle for further derivatization. Reduction of the nitro group to an amine would provide a key intermediate for the synthesis of a variety of substituted analogs, which could be of interest for structure-activity relationship (SAR) studies in drug discovery programs.
Conclusion
The synthesis of fused heterocycles from this compound is a challenging yet rewarding endeavor. The protocols and strategies outlined in these application notes provide a solid foundation for researchers to explore the synthesis of novel imidazo[1,2-a]pyridines and triazolo[1,5-a]pyridines. Careful optimization of reaction conditions will be key to achieving good yields with this electron-deficient substrate. The resulting fused heterocycles are valuable building blocks for the development of new therapeutics and functional materials.
References
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]
-
2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. PubMed Central. [Link]
-
The Groebke‐Blackburn‐Bienaymé Reaction. ResearchGate. [Link]
-
Regioselective Synthesis of 5-(Trifluoromethyl)[1][2][3]triazolo[1,5-a]pyrimidines from β-Enamino Diketones. ResearchGate. [Link]
-
6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. PubMed. [Link]
-
The Groebke-Blackburn-Bienaymé Reaction. PubMed. [Link]
-
Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. MDPI. [Link]
-
2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. RSC Publishing. [Link]
-
The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. PubMed Central. [Link]
-
Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. MDPI. [Link]
-
1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PubMed Central. [Link]
-
Groebke–Blackburn–Bienaymé Reaction for DNA-Encoded Library Technology. ACS Publications. [Link]
-
Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. Organic Chemistry Portal. [Link]
- JPH06287176A - Production of 2-amino-3-nitropyridine.
-
Reactions of Trifluorotriacetic Acid Lactone and Hexafluorodehydroacetic Acid with Amines: Synthesis of Trifluoromethylated 4-Pyridones and Aminoenones. MDPI. [Link]
-
The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry. [Link]
-
Electrochemical Synthesis of 3‐Bromoimidazo[1,2‐a]pyridines Directly from 2‐Aminopyridines and alpha‐Bromoketones. ResearchGate. [Link]
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- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Nitro-6-(trifluoromethyl)pyridin-2-amine
Welcome to the technical support center for the synthesis of 3-Nitro-6-(trifluoromethyl)pyridin-2-amine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your reaction yield and purity.
The synthesis of this compound typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. The most common route involves the amination of a 2-chloro-3-nitro-6-(trifluoromethyl)pyridine precursor. The electron-withdrawing nature of both the nitro group and the trifluoromethyl group, combined with the pyridine ring nitrogen, activates the 2-position for nucleophilic attack by ammonia.
Understanding the Reaction Mechanism
The reaction mechanism involves the attack of ammonia on the electron-deficient carbon at the 2-position of the pyridine ring, which is ortho to the strongly electron-withdrawing nitro group. This forms a Meisenheimer complex, a resonance-stabilized intermediate. The subsequent departure of the chloride leaving group yields the desired 2-amino product. The regioselectivity is generally high due to the strong activation by the adjacent nitro group.[1]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Low or No Product Formation | 1. Inactive Starting Material: The 2-chloro-3-nitro-6-(trifluoromethyl)pyridine may have degraded. 2. Insufficiently Reactive Ammonia Source: The concentration or form of ammonia may not be suitable. 3. Low Reaction Temperature: The activation energy for the SNAr reaction is not being met. 4. Presence of Water: Water can compete with ammonia as a nucleophile, leading to the formation of the corresponding 2-hydroxy byproduct. | 1. Verify Starting Material Purity: Confirm the identity and purity of the starting material using techniques like NMR or GC-MS. If necessary, purify the starting material before use. 2. Use Anhydrous Ammonia Source: Employ anhydrous ammonia gas dissolved in a suitable solvent or use a solution of ammonia in an organic solvent like isopropanol or dioxane. Aqueous ammonia can lead to side reactions. 3. Optimize Reaction Temperature: Gradually increase the reaction temperature in increments of 10°C. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature. Be cautious of excessive heat, which can lead to decomposition. 4. Ensure Anhydrous Conditions: Dry all glassware and solvents thoroughly before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction. |
| Formation of Multiple Products (Low Selectivity) | 1. Reaction at the 6-Position: Although less likely, nucleophilic attack at the 6-position can occur. 2. Formation of 2-hydroxy-3-nitro-6-(trifluoromethyl)pyridine: As mentioned, water contamination can lead to this byproduct. 3. Over-reaction/Decomposition: Prolonged reaction times or excessively high temperatures can lead to the formation of degradation products. | 1. Control Reaction Temperature: Lowering the reaction temperature may improve regioselectivity. The inductive effect of the nitro group strongly favors attack at the C-2 position, but at higher temperatures, the thermodynamic product from attack at C-6 might become more prevalent.[1] 2. Strict Anhydrous Conditions: As detailed above, eliminating water is crucial. 3. Monitor Reaction Progress: Use TLC or LC-MS to track the consumption of the starting material and the formation of the product. Quench the reaction as soon as the starting material is consumed to avoid the formation of byproducts. |
| Difficult Product Isolation/Purification | 1. Product is Highly Soluble in the Reaction Solvent: This can lead to low recovery during workup. 2. Formation of Emulsions During Extraction: The presence of polar byproducts can complicate phase separation. 3. Co-elution of Impurities During Chromatography: Structurally similar byproducts may be difficult to separate from the desired product. | 1. Solvent Selection for Workup: After the reaction, consider adding a non-polar solvent in which the product is less soluble to induce precipitation. Alternatively, carefully remove the reaction solvent under reduced pressure. 2. Brine Wash: During aqueous workup, wash the organic layer with a saturated sodium chloride solution (brine) to help break emulsions. 3. Optimize Chromatography Conditions: Screen different solvent systems for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) often provides good separation. |
Frequently Asked Questions (FAQs)
Q1: What is the best source of ammonia for this reaction?
A1: Anhydrous ammonia gas dissolved in a suitable organic solvent, such as isopropanol or dioxane, is often the preferred choice. This minimizes the presence of water, which can lead to the formation of the 2-hydroxy byproduct. Alternatively, a solution of ammonia in methanol can be used, but care should be taken to use a high concentration and anhydrous grade.
Q2: How can I monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable solvent system, such as a mixture of hexane and ethyl acetate, to separate the starting material from the product. The starting material (2-chloro-3-nitro-6-(trifluoromethyl)pyridine) is generally less polar than the product (this compound). Staining with potassium permanganate or viewing under UV light can help visualize the spots. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) can be employed.
Q3: What are the expected 1H NMR chemical shifts for the product?
A3: While the exact chemical shifts will depend on the solvent used, you can expect to see two doublets in the aromatic region corresponding to the two protons on the pyridine ring. The amino protons will likely appear as a broad singlet.
Q4: Is it possible to use aqueous ammonia?
A4: While it may be possible to use concentrated aqueous ammonia, it is generally not recommended due to the increased risk of forming the 2-hydroxy byproduct through hydrolysis of the starting material. If aqueous ammonia is the only option, it is crucial to use a large excess and carefully control the reaction temperature to favor the amination reaction.
Q5: What is a typical workup procedure?
A5: A typical workup involves quenching the reaction with water and extracting the product into an organic solvent like ethyl acetate or dichloromethane. The organic layer is then washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
Experimental Protocols
Synthesis of 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine (Precursor)
A detailed protocol for the synthesis of the precursor can be adapted from procedures for similar compounds.[2] This typically involves the nitration of 2-chloro-6-(trifluoromethyl)pyridine.
Example Protocol for the Amination of 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine
This protocol is a representative example based on the amination of similar chloronitropyridines and should be optimized for your specific experimental setup.
Materials:
-
2-Chloro-3-nitro-6-(trifluoromethyl)pyridine
-
Anhydrous isopropanol
-
Ammonia gas
-
Ethyl acetate
-
Hexane
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a condenser, dissolve 2-chloro-3-nitro-6-(trifluoromethyl)pyridine (1.0 eq) in anhydrous isopropanol.
-
Cool the solution to 0°C in an ice bath.
-
Bubble anhydrous ammonia gas through the solution for 15-30 minutes, ensuring a steady but not overly vigorous flow.
-
After saturation with ammonia, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.
-
Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.
Visualizing the Workflow
General Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: A decision tree for troubleshooting low yield in the synthesis.
References
-
PrepChem. Synthesis of 2-amino-3-nitro-6-chloro-pyridine. Available from: [Link]
- Google Patents. CN102532010A - Preparation method of 2-chloro-3-aminopyridine.
- Google Patents. CN102532010B - Preparation method of 2-chloro-3-aminopyridine.
-
ACS Publications. Scalable Electrochemical Reduction of Nitrobenzotrifluorides to 3-Trifluoromethylanilines | Organic Process Research & Development. Available from: [Link]
-
PubChem. 3-Nitro-5-(trifluoromethyl)pyridin-2-amine. Available from: [Link]
- Google Patents. CN111138351A - Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate.
-
Stack Exchange. Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Available from: [Link]
Sources
Technical Support Center: Synthesis & Purification of 3-Nitro-6-(trifluoromethyl)pyridin-2-amine
[1]
Ticket System Status: ONLINE Subject: Troubleshooting Impurity Profiles & Synthetic Anomalies CAS Reference: 893444-21-8 (Target), 34486-24-3 (Precursor Amine)[1]
Executive Summary: The Synthetic Landscape
Researchers targeting 3-Nitro-6-(trifluoromethyl)pyridin-2-amine often encounter purity issues stemming from pathway selection.[1] Experience in process chemistry dictates that the "obvious" route (direct nitration) is often the most problematic regarding regioselectivity.[1]
This guide addresses the two primary synthetic workflows:
Part 1: Troubleshooting The Route (Recommended)
Workflow: 2-Chloro-6-(trifluoromethyl)pyridine
Critical Impurity: The "Hydrolysis" Artifact
Symptom: You observe a yellow/orange solid that is insoluble in organic solvents (DCM/EtOAc) but soluble in aqueous base.[1] LC-MS shows a mass of M+1 = 209 (Target is 208).[1] Identity: 3-Nitro-6-(trifluoromethyl)pyridin-2(1H)-one (Pyridone derivative).[1]
| Diagnostic | Target Molecule | Hydrolysis Impurity |
| Structure | 2-Amino-pyridine | 2-Pyridone (Tautomer of 2-Hydroxy) |
| Formation Cause | Correct | Reaction with |
| Solubility | Soluble in EtOAc, DCM | Poor in organics; Soluble in NaOH |
| Weak base | Weak acid (Phenolic OH) |
Root Cause Analysis: The 2-chloro-3-nitro-6-(trifluoromethyl)pyridine intermediate is highly activated toward nucleophiles due to the electron-withdrawing effects of both the nitro group (ortho) and the trifluoromethyl group (meta).
-
Mechanism: If the ammonia source is aqueous (
) or the solvent (THF/Isopropanol) is "wet," the hydroxide ion ( ) or water competes with ammonia. Since water is often the solvent in commercial ammonia solutions, this side reaction is concentration-dependent.
Corrective Protocol (The Anhydrous Fix):
-
Switch Reagent: Do not use aqueous ammonium hydroxide if the impurity exceeds 5%.[1] Use 7N Ammonia in Methanol or bubble anhydrous
gas.[1] -
Solvent System: Use anhydrous THF or Acetonitrile.[1]
-
Temperature: Lower the temperature to 0°C during addition. Hydrolysis has a higher activation energy than aminolysis; keeping it cold favors the amine.[1]
Diagram: The Divergent Pathway
Caption: Competitive nucleophilic attack on the activated chloro-pyridine precursor. Path A yields the target; Path B yields the pyridone impurity.
Part 2: Troubleshooting The Direct Nitration Route
Workflow: 2-Amino-6-(trifluoromethyl)pyridine
Critical Impurity: The Regioisomer
Symptom: TLC shows two spots with very similar
Technical Explanation:
The amino group (
-
Position 3 (Ortho): Sterically hindered by the amine and flanked by the ring nitrogen.[1]
-
Position 5 (Para): Less sterically hindered, though adjacent to the electron-withdrawing
group.[1]
In standard mixed-acid nitration (
Purification Strategy (If you are stuck with the mixture):
-
Flash Chromatography: The 3-nitro isomer (target) usually has a higher
than the 5-nitro isomer due to intramolecular hydrogen bonding between the nitro oxygen and the amine hydrogen ( ).[1] This reduces the polarity of the 3-nitro species relative to the silica stationary phase.-
Solvent System: Hexane/Ethyl Acetate (gradient 90:10 to 70:30).[1]
-
-
Recrystallization: The 3-nitro isomer often forms defined needles, whereas the mixture is amorphous.[1] Try recrystallization from hot Ethanol.
Part 3: Validated Experimental Protocol ( Method)
This protocol is designed to minimize the Pyridone impurity described in Part 1.
Reagents:
-
2-Chloro-3-nitro-6-(trifluoromethyl)pyridine (1.0 eq)[1]
-
Ammonia (7N in Methanol) (3.0 eq)[1]
-
Solvent: Anhydrous Tetrahydrofuran (THF)[1]
Step-by-Step:
-
Preparation: Charge a pressure vessel (sealed tube or autoclave) with 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine dissolved in anhydrous THF (5 mL/mmol).
-
Cooling: Cool the solution to 0°C using an ice bath. Rationale: Low temp suppresses hydrolysis rates.[1]
-
Addition: Add the Ammonia/Methanol solution dropwise. Seal the vessel immediately.
-
Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir for 4-6 hours.
-
Workup (Critical for Purity):
-
Yield Expectation: 85-95% Yellow Solid.
Part 4: FAQ - Rapid Fire Troubleshooting
Q: Why is my product turning red/brown upon storage? A: Nitro-anilines and nitro-aminopyridines are photosensitive and prone to oxidation.[1] Store the compound in amber vials under Argon at 4°C. The color change indicates N-oxide formation or azo-dimerization on the surface.
Q: Can I use Sodium Azide (
Q: I see a mass of M+16 (224) in LCMS. What is it? A: This is likely the N-oxide .[1] If you used harsh oxidation conditions or old starting material, the pyridine nitrogen can oxidize.
References
-
Synthesis of Chloro-Nitro Precursor
-
General Reactivity of Trifluoromethylpyridines
-
Regioselectivity in Pyridine Nitration
-
Physical Properties & Safety (Amine Precursor)
Sources
- 1. 2-Amino-6-(trifluoromethyl)pyridine | C6H5F3N2 | CID 821024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-CHLORO-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 3. US5945537A - Nitration of pyridine-2, 6-diamines - Google Patents [patents.google.com]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Guide: Stability and Storage of 3-Nitro-6-(trifluoromethyl)pyridin-2-amine
Document ID: TSS-202601-08A Revision: 1.0
Overview & Core Stability Profile
3-Nitro-6-(trifluoromethyl)pyridin-2-amine is a key intermediate in pharmaceutical and agrochemical research, valued for its unique electronic and structural properties. The presence of a nitro group, an amine, and a trifluoromethyl group on the pyridine ring creates a molecule with specific reactivity and, consequently, specific stability concerns. Proper handling and storage are not merely best practices; they are critical for ensuring experimental reproducibility, preventing the generation of unknown impurities, and maintaining the safety of laboratory personnel.
This guide provides an in-depth look at the stability profile of this compound and offers practical, field-tested advice for its storage and handling. The core principle of our recommendations is to mitigate the primary drivers of degradation: temperature, moisture, and reaction with incompatible materials.
Recommended Storage Conditions: At a Glance
For rapid assessment, the following table summarizes the ideal storage parameters for this compound.
| Parameter | Recommendation | Rationale & Causality |
| Temperature | Cool Environment (2-8 °C Recommended) | High temperatures increase molecular activity, which can accelerate decomposition or unwanted side reactions.[1] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | The amine group is susceptible to oxidation. An inert atmosphere displaces oxygen and moisture, preventing oxidative degradation and hydrolysis.[2] |
| Moisture | Dry/Desiccated | The compound is sensitive to humidity, which can affect purity and potentially lead to hydrolysis.[1] Store in a desiccator or dry box. |
| Light | Amber Vial / Dark Location | Nitro-aromatic compounds can be sensitive to light, which can catalyze degradation. |
| Container | Tightly Sealed Original Container | Prevents exposure to air and moisture and avoids contamination.[3][4][5][6] |
Frequently Asked Questions (FAQs)
This section addresses common questions encountered by researchers during the handling and storage of this compound.
Q1: What are the absolute ideal long-term storage conditions for a new, unopened bottle?
A: For optimal long-term stability, an unopened container should be stored in a refrigerator at 2-8°C, preferably within a desiccator cabinet to ensure a consistently dry environment. The container should be kept tightly closed and away from any light sources.[3][4] Before use, the container must be allowed to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.
Q2: What chemicals and material types must I keep this compound away from?
A: It is critical to store this compound separately from several classes of chemicals due to its active chemical properties.[1]
-
Strong Oxidizing Agents: The amine group can be readily oxidized, leading to degradation.
-
Strong Acids and Bases: The pyridine nitrogen and the exocyclic amine are basic and will react violently with strong acids.[1] Strong bases can deprotonate the amine, potentially initiating other reactions.
-
Moisture/Water: High humidity or direct contact with water can compromise the sample's purity.[1]
Q3: I’ve noticed the color of my compound has changed from a light yellow to a darker yellow/brown. What does this indicate?
A: A visible change in color is a primary indicator of potential degradation. While the compound is typically a light yellow solid, the formation of darker, often polymeric or oxidized byproducts, can lead to this change. This does not automatically mean the material is unusable, but it strongly suggests a loss of purity. We highly recommend performing a purity analysis (see Protocol 7.1) before proceeding with any critical experiments.
Q4: What are the likely chemical degradation pathways for this molecule?
A: Understanding the potential degradation mechanisms helps in appreciating the storage requirements. The primary routes involve the compound's functional groups.
Caption: Troubleshooting workflow for suspected compound degradation.
Experimental Protocol: Purity Assessment by Reverse-Phase HPLC
This protocol provides a general method for assessing the purity of this compound. This method is based on standard analytical techniques for nitro- and amino-aromatic compounds. [7] 5.1 Objective: To determine the purity of the sample by separating the main compound from potential degradation products using High-Performance Liquid Chromatography (HPLC) with UV detection.
5.2 Materials & Equipment:
-
HPLC system with UV-Vis Detector
-
C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic Acid (FA), LC-MS grade
-
Sample of this compound
-
Volumetric flasks, pipettes, and autosampler vials
5.3 Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Sample Preparation:
-
Accurately weigh approximately 5 mg of the compound.
-
Dissolve in 5 mL of Acetonitrile to create a 1 mg/mL stock solution.
-
Perform a 1:10 dilution of the stock solution with a 50:50 mixture of Mobile Phase A and B to create a final concentration of 100 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter into an autosampler vial.
-
-
HPLC Conditions:
-
Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 254 nm
-
Gradient Program:
-
0.0 min: 20% B
-
15.0 min: 80% B
-
18.0 min: 80% B
-
18.1 min: 20% B
-
22.0 min: 20% B
-
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100.
-
The presence of multiple or broadened peaks may indicate degradation or impurity.
-
References
-
Pipzine Chemicals. (n.d.). 3-Bromo-6-(Trifluoromethyl)Pyridine-2-Amine. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitroaniline. Retrieved from [Link]
-
Carl ROTH. (2025). Safety Data Sheet: Pyridine. Retrieved from [Link]
-
PubChem. (n.d.). 3-Nitro-5-(trifluoromethyl)pyridin-2-amine. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]
-
Al-Malah, K. I. (2014). Degradation studies of amines and alkanolamines during CO2 absorption and stripping system. ResearchGate. Retrieved from [Link]
-
Afsharpour, M., et al. (2023). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. MDPI. Retrieved from [Link]
Sources
- 1. 3-Bromo-6-(Trifluoromethyl)Pyridine-2-Amine | Chemical Properties, Uses, Safety & Supplier China [pipzine-chem.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
handling and safety precautions for 3-Nitro-6-(trifluoromethyl)pyridin-2-amine
Technical Support Center: 3-Nitro-6-(trifluoromethyl)pyridin-2-amine
Welcome to the technical support guide for this compound. This document provides essential safety information, handling protocols, and troubleshooting advice for researchers, scientists, and drug development professionals. Given the specific nature of this compound, this guide is designed to address the practical challenges and safety considerations you may encounter during your experiments. The information herein is synthesized from established safety data for the target compound and structurally related molecules to ensure a comprehensive and cautious approach.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
This compound is a fluorinated, nitro-substituted pyridine derivative, often used as a building block in organic synthesis.[1] Due to its chemical structure, which includes a nitro group and a trifluoromethyl group on a pyridine ring, it should be handled as a potentially hazardous substance.
Based on data from the compound and its structural analogs, the primary hazards include:
The following table summarizes the relevant hazard statements.
| Hazard Class | Hazard Statement | GHS Code | Source |
| Acute Toxicity, Oral | Harmful if swallowed | H302 | [2][3] |
| Acute Toxicity, Inhalation | Harmful if inhaled | H332 | [2][3] |
| Skin Corrosion/Irritation | Causes skin irritation | H315 | [2][5] |
| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 | [2][5] |
| Specific Target Organ Toxicity | May cause respiratory irritation | H335 | [2] |
Q2: What are the essential Personal Protective Equipment (PPE) requirements for handling this compound?
Due to the compound's hazardous nature, a stringent PPE protocol is mandatory to prevent exposure.[7] The causality here is direct: the compound is a known irritant and potentially toxic upon contact or inhalation, making barrier protection non-negotiable.
| PPE Category | Recommended Equipment | Best Practices & Rationale |
| Eye and Face Protection | Chemical splash goggles or safety glasses with side shields. A face shield is recommended when there is a significant risk of splashing.[7][8][9] | Prevents eye irritation from dust particles or splashes. The compound is classified as a serious eye irritant.[5] |
| Hand Protection | Chemically resistant, impervious gloves (e.g., Butyl rubber, Nitrile rubber).[7] | Prevents skin contact, which can cause irritation.[4] Always inspect gloves before use and use proper removal techniques to avoid self-contamination.[7] |
| Respiratory Protection | A NIOSH-approved respirator is required if working outside a certified chemical fume hood, if ventilation is inadequate, or if dust is generated.[7][10] | Protects against inhalation of harmful dust, which can cause respiratory irritation.[4] |
| Protective Clothing | A lab coat is standard. For larger quantities or tasks with a high splash risk, a full chemical-protective suit is advised.[7][11] | Provides a barrier against accidental skin contact on arms and body. |
Q3: How should I properly store this chemical?
Proper storage is critical to maintain the compound's integrity and ensure safety. Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[4][5][10] The rationale is to prevent potential decomposition and to minimize the release of vapors or dust into the workspace. It should be stored locked up and away from incompatible materials such as strong oxidizing agents.[3][4][10]
Q4: What should I do in case of a small laboratory spill?
In the event of a spill, your immediate priority is to contain the material safely and prevent exposure. Do not touch spilled material unless wearing appropriate protective clothing.[12]
-
Evacuate and Ventilate: Immediately alert others in the area and ensure the area is well-ventilated.
-
Don PPE: Wear the full recommended PPE, including respiratory protection, gloves, and eye protection.
-
Containment: Cover the spill with a dry, non-combustible absorbent material like sand or earth.[12]
-
Collection: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for disposal.[4][10] Avoid creating dust.[4][10][13]
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Disposal: Dispose of the waste material according to approved waste disposal plant procedures.[4][10]
Q5: What are the correct first-aid procedures for exposure?
Immediate and correct first aid is crucial in mitigating potential harm from exposure.
| Exposure Route | First Aid Protocol | Rationale & Source |
| Inhalation | Move the person to fresh air at once. If breathing has stopped or is difficult, provide artificial respiration or oxygen. Seek immediate medical attention.[4][10][14] | To remove the individual from the source of exposure and provide respiratory support. |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[4][12][14] If skin irritation persists, get medical advice/attention.[4][5] | To minimize skin absorption and irritation. Speed is critical.[12] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[4][10] If eye irritation persists, get medical advice/attention.[4][5] | To dilute and flush out the chemical, preventing serious eye damage. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Call a POISON CENTER or doctor/physician immediately.[4][10] | Vomiting can cause further damage to the esophagus. Medical evaluation is necessary to manage potential systemic toxicity. |
Q6: How should I dispose of waste containing this compound?
Disposal of this compound and its containers must be handled by an approved waste disposal plant.[4][10] Do not dispose of it via standard drains or trash.[10] All waste materials should be collected in sealed, properly labeled containers and disposed of in accordance with local, state, and federal regulations.[5] Incineration in a properly equipped facility is often the preferred method for organic compounds of this nature.[15]
Troubleshooting Guide
Problem: I'm having difficulty dissolving the compound for my reaction. What solvents are recommended?
-
Initial Approach: Start with polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (ACN).
-
Alternative Solvents: Chlorinated solvents like Dichloromethane (DCM) or Chloroform may also be effective. Ethers (like THF) and esters (like Ethyl Acetate) are also plausible candidates.
-
Protocol: Always perform a small-scale solubility test before preparing a large-scale solution. Start with a small amount of the compound and add the solvent incrementally with agitation (stirring or sonication) to determine the approximate solubility.
Problem: After weighing the solid compound, I notice a fine yellow dust has settled on the balance and surrounding bench area. What should I do and how can I prevent this?
Solution: This indicates that the compound is a fine powder and can easily become airborne, posing an inhalation risk.
-
Immediate Action:
-
Do not attempt to brush it away dry, as this will further aerosolize the powder.
-
Wearing your full PPE, gently wet a paper towel with a suitable solvent (like isopropanol or ethanol) or a soap and water solution.
-
Carefully wipe the contaminated surfaces. The wetting agent helps to contain the dust and prevent it from becoming airborne.
-
Place the used paper towels in a sealed bag for hazardous waste disposal.
-
-
Prevention Protocol (Self-Validating System):
-
Use a Fume Hood: Always weigh this compound inside a certified chemical fume hood or a glove box to contain any dust.[13]
-
Careful Handling: Open containers and transfer the chemical slowly and carefully to minimize dust formation.[13]
-
Anti-Static Weighing Dishes: Use anti-static weighing dishes to prevent the fine powder from clinging to the surface and becoming easily dispersed.
-
Grounding: Ensure equipment is properly grounded to prevent static discharge, which can cause fine powders to become airborne.[3]
-
References
-
Carl ROTH. Safety Data Sheet: 3-Nitroaniline. [Link]
-
Centers for Disease Control and Prevention (CDC). First Aid Procedures for Chemical Hazards. [Link]
-
Carl ROTH. Safety Data Sheet: Pyridine. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 10608391, 3-Nitro-5-(trifluoromethyl)pyridin-2-amine. [Link]
-
U.S. Environmental Protection Agency. Guidelines for the Disposal of Small Quantities of Unused Pesticides. [Link]
-
National Institute for Occupational Safety and Health (NIOSH). Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]
-
U.S. Department of Health & Human Services. Personal Protective Equipment (PPE) - CHEMM. [Link]
-
American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users. [Link]
-
ACS Publications. Scalable Electrochemical Reduction of Nitrobenzotrifluorides to 3-Trifluoromethylanilines. [Link]
-
American Chemistry Council. Guidance for Selection of Personal Protective Equipment for TDI Users. [Link]
-
Wikipedia. 3-Nitroaniline. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 39871634, 3-Amino-6-(trifluoromethyl)pyridin-2-ol. [Link]
Sources
- 1. 893444-21-8|this compound|BLD Pharm [bldpharm.com]
- 2. labsolu.ca [labsolu.ca]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. americanchemistry.com [americanchemistry.com]
- 9. americanchemistry.com [americanchemistry.com]
- 10. fishersci.com [fishersci.com]
- 11. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 12. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. carlroth.com:443 [carlroth.com:443]
- 14. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 15. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Navigating the Synthesis of 3-Nitro-6-(trifluoromethyl)pyridin-2-amine: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 3-Nitro-6-(trifluoromethyl)pyridin-2-amine. This guide is designed to provide in-depth troubleshooting assistance and address frequently asked questions encountered during the synthesis of this critical pharmaceutical intermediate. As Senior Application Scientists, we combine our expertise in synthetic chemistry and analytical techniques to help you navigate the challenges of this process, ensuring the integrity and purity of your final product.
I. Troubleshooting Guide: Addressing Common Experimental Issues
This section is formatted in a question-and-answer style to directly address specific problems you may encounter in the laboratory.
Question 1: My reaction yield is significantly lower than expected. What are the potential byproduct-related causes?
Answer:
Low yields in the synthesis of this compound, which is typically prepared via the amination of 2-chloro-3-nitro-6-(trifluoromethyl)pyridine, can often be attributed to the formation of several key byproducts. Understanding these side reactions is the first step in optimizing your process.
-
Primary Cause: Hydrolysis of the Starting Material. The chloro-substituent at the 2-position of the pyridine ring is susceptible to hydrolysis, especially if there is residual moisture in your reaction setup or solvents. This leads to the formation of 3-Nitro-6-(trifluoromethyl)pyridin-2(1H)-one . This byproduct is often a major contributor to yield loss.
-
Preventative Measures: Ensure all glassware is rigorously dried. Use anhydrous solvents and consider performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize exposure to atmospheric moisture.
-
-
Secondary Cause: Incomplete Reaction. The amination reaction may not have gone to completion, leaving unreacted 2-chloro-3-nitro-6-(trifluoromethyl)pyridine in your crude product.
-
Troubleshooting: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction stalls, consider extending the reaction time or slightly increasing the temperature. However, be cautious as higher temperatures can also promote the formation of other byproducts.
-
-
Possible, but Less Common Causes:
-
Over-amination: While less common with ammonia as the nucleophile, the use of more reactive amine sources could potentially lead to the formation of di-aminated byproducts.
-
Degradation: The trifluoromethyl group can be sensitive to certain reaction conditions, although it is generally stable. Harsh basic conditions or high temperatures could potentially lead to its hydrolysis, though this is a less frequent issue.[1]
-
Question 2: My analytical data (HPLC/GC-MS) shows an unexpected peak with a similar mass to my desired product. How can I identify it?
Answer:
An unexpected peak with a mass similar to your target compound, this compound (Molecular Weight: 207.11 g/mol ), is often an isomer.
-
The Most Likely Culprit: The Regioisomeric Byproduct. The most probable isomeric byproduct is 5-amino-2-nitro-6-(trifluoromethyl)pyridine . This arises from the amination occurring at the 6-position of the precursor, 2-chloro-5-nitro-6-(trifluoromethyl)pyridine, if it is present as an impurity in your starting material. The formation of 6-amino-3-nitro-2-(trifluoromethyl)pyridine is less likely due to the electronic effects of the nitro group directing the nucleophilic attack to the 2-position.[2]
-
Identification Strategy:
-
Mass Spectrometry (MS): While the mass will be identical, the fragmentation pattern in the mass spectrum may differ between the two isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between isomers. The chemical shifts and coupling constants of the aromatic protons and carbons will be distinct for each isomer due to the different electronic environments. A thorough analysis of the NMR spectra is the most definitive way to confirm the structure.
-
High-Performance Liquid Chromatography (HPLC): Developing an optimized HPLC method is crucial for separating these isomers. Different stationary phases and mobile phase compositions can exploit the subtle differences in polarity and structure between the desired product and its isomer. A method utilizing a polar-embedded column can be effective for separating polar aromatic compounds.[3]
-
Question 3: I am observing a significant amount of a polar impurity that is difficult to remove during purification. What could it be?
Answer:
A highly polar impurity that is challenging to separate from the desired product is likely the hydrolysis byproduct, 3-Nitro-6-(trifluoromethyl)pyridin-2(1H)-one .
-
Characteristics: This pyridone derivative is more polar than the corresponding 2-amino product due to the presence of the carbonyl group and the potential for tautomerization. This increased polarity can lead to tailing on silica gel chromatography and co-elution with the desired product under certain conditions.
-
Confirmation:
-
LC-MS: This byproduct will have a molecular weight of 208.09 g/mol , which is very close to the desired product. Careful analysis of the mass spectrum is necessary.
-
NMR Spectroscopy: The ¹H NMR spectrum of the pyridone will show a characteristic downfield shift for the proton adjacent to the carbonyl group.
-
-
Removal Strategy:
-
Aqueous Work-up: A carefully controlled aqueous work-up can help to remove a significant portion of this water-soluble byproduct.
-
Chromatography Optimization: A gradient elution on silica gel, starting with a non-polar solvent system and gradually increasing the polarity, can improve separation. Alternatively, reversed-phase HPLC can be an effective purification technique.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and industrially viable method is the nucleophilic aromatic substitution (SNAr) of 2-chloro-3-nitro-6-(trifluoromethyl)pyridine with ammonia. The electron-withdrawing nitro and trifluoromethyl groups activate the pyridine ring towards nucleophilic attack.[4][5]
Q2: How does the position of the nitro group influence the regioselectivity of the amination?
The nitro group at the 3-position strongly activates the adjacent 2-position for nucleophilic attack through both inductive and resonance effects. This makes the substitution of the chloro group at the 2-position the favored pathway.[2]
Q3: What analytical techniques are essential for byproduct analysis in this synthesis?
A combination of chromatographic and spectroscopic techniques is crucial:
-
High-Performance Liquid Chromatography (HPLC): For separating the desired product from its isomers and other impurities. Both reversed-phase and HILIC methods can be employed.[3][6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile and semi-volatile impurities.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Essential for the unambiguous structural elucidation of the final product and any isolated byproducts.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for the components of the reaction mixture, aiding in the identification of byproducts.
Q4: Can I use a different halogenated precursor, like 2-fluoro-3-nitro-6-(trifluoromethyl)pyridine?
Yes, a fluoro-substituted precursor can be used and may even be more reactive towards nucleophilic aromatic substitution than the chloro-analogue. However, the choice of starting material often depends on its availability and cost.
Q5: Are there any specific safety precautions I should take during this synthesis?
-
Handling of Nitrated Compounds: Nitrated aromatic compounds can be energetic and should be handled with care. Avoid excessive heating and mechanical shock.
-
Ammonia: Use a well-ventilated fume hood when working with ammonia solutions or gas.
-
Solvents: Adhere to standard laboratory safety practices for handling organic solvents.
III. Experimental Protocols & Data Presentation
Table 1: Common Byproducts and Their Characteristics
| Byproduct Name | Molecular Formula | Molecular Weight ( g/mol ) | Common Analytical Observations |
| Starting Material | C₆H₂ClF₃N₂O₂ | 226.54 | Peak in GC-MS and HPLC; distinct NMR spectrum. |
| Isomeric Byproduct | C₆H₄F₃N₃O₂ | 207.11 | Same mass as product in MS; distinct retention time in HPLC and different NMR spectrum. |
| Hydrolysis Byproduct | C₆H₃F₃N₂O₃ | 208.09 | More polar, may tail on normal phase chromatography; distinct mass and NMR.[9][10] |
Protocol 1: General Procedure for HPLC Analysis
This method is a starting point and may require optimization for your specific system and sample matrix.
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: Polar-embedded C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. A typical gradient might be 95:5 (A:B) to 5:95 (A:B) over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in the initial mobile phase composition.
IV. Visualizing Reaction Pathways
Diagram 1: Synthesis and Potential Byproduct Formation
Caption: Synthetic pathway to the target compound and common side reactions.
Diagram 2: Analytical Workflow for Byproduct Identification
Caption: A typical analytical workflow for identifying byproducts.
V. References
-
Impurity Profiling of Solid Oral Drug Products to Sail through GDUFA-II Requirements. (URL not available)
-
2-Chloro-6-(trifluoromethyl)pyridine | C6H3ClF3N | CID 602334. PubChem. [Link]
-
(L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. YouTube. [Link]
-
Synthesis and characterization of new N-substituted 2- aminopyrrole derivatives. ResearchGate. [Link]
-
HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. SIELC Technologies. [Link]
-
Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Chemistry Stack Exchange. [Link]
-
Pyridine synthesis. Organic Chemistry Portal. [Link]
-
Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Taylor & Francis Online. [Link]
-
Detection and analysis method for residual solvent pyridine in solid salt. Google Patents.
-
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. [Link]
-
HPLC Methods for analysis of 2-Aminopyridine. HELIX Chromatography. [Link]
-
Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]
-
Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. PubMed. [Link]
-
Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. MDPI. [Link]
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- 1. Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. helixchrom.com [helixchrom.com]
- 4. m.youtube.com [m.youtube.com]
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- 6. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. 3-Nitro-6-(trifluoroMethyl)pyridin-2(1H)-one | 117519-07-0 [chemicalbook.com]
- 10. chemscene.com [chemscene.com]
Technical Support Center: Methods to Reduce Impurities in 3-Nitro-6-(trifluoromethyl)pyridin-2-amine
Prepared by: Gemini, Senior Application Scientist Last Updated: January 27, 2026
Introduction
Welcome to the technical support guide for 3-Nitro-6-(trifluoromethyl)pyridin-2-amine. This molecule is a critical building block in medicinal chemistry and drug development, valued for its unique electronic and structural properties. However, achieving high purity can be challenging due to the nature of its synthesis, particularly the electrophilic nitration of a substituted pyridine ring.
This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, field-proven answers to common purification challenges, moving beyond simple protocols to explain the underlying chemical principles. Our goal is to empower you to not only solve immediate purity issues but also to proactively optimize your synthetic and purification workflows.
Part 1: FAQs - Understanding the Impurity Landscape
This section addresses the fundamental questions regarding the origin and nature of impurities formed during the synthesis of this compound.
Q1: What are the most probable impurities I will encounter in my crude product?
A: The impurity profile is intrinsically linked to the synthetic route, which typically involves the nitration of 2-Amino-6-(trifluoromethyl)pyridine. The directing effects of the activating amino group (ortho-, para-directing) and the deactivating trifluoromethyl group (meta-directing) create a complex regiochemical challenge.
Your crude product will likely contain a mixture of:
-
Unreacted Starting Material: 2-Amino-6-(trifluoromethyl)pyridine. Its presence indicates an incomplete reaction.
-
Isomeric Byproducts: The primary isomeric impurity is often 5-Nitro-6-(trifluoromethyl)pyridin-2-amine . This arises from nitration at the C-5 position, which is also activated by the C-2 amino group. The formation of this isomer is a competing reaction pathway.[1]
-
Di-nitrated Species: Under harsh conditions (excess nitrating agent, high temperature), a second nitro group can be added to the ring, leading to highly nonpolar and often brightly colored impurities.[2]
-
Degradation Products: The strong acidic conditions of nitration can lead to minor degradation, although the pyridine ring and CF₃ group are generally robust. Potential N-nitroso impurities could also form under certain conditions.[3]
Sources
Validation & Comparative
A Comparative Guide to the Analytical Methods for 3-Nitro-6-(trifluoromethyl)pyridin-2-amine
For researchers, scientists, and professionals in drug development, the robust and accurate analytical characterization of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 3-Nitro-6-(trifluoromethyl)pyridin-2-amine is a key building block in the synthesis of various pharmaceutical and agrochemical compounds, making the reliability of its analytical methods a critical aspect of quality control and process development. This guide provides an in-depth comparison of the primary analytical techniques for the characterization and quantification of this compound, supported by illustrative experimental data and protocols.
Introduction to this compound
This compound is a substituted pyridine derivative featuring a nitro group, an amino group, and a trifluoromethyl group. These functionalities impart specific chemical properties that influence the choice and optimization of analytical methods. The presence of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability in potential drug candidates, while the nitro and amino groups are key reactive sites for further synthetic transformations.[1] Accurate analytical methods are essential for determining purity, identifying and quantifying impurities, and ensuring batch-to-batch consistency.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for this compound.[2]
Reversed-Phase HPLC (RP-HPLC) with UV Detection
Principle and Rationale: RP-HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (typically C18) is used with a polar mobile phase. Less polar compounds, like our trifluoromethylated pyridine, will have a stronger affinity for the stationary phase and thus elute later. The choice of a C18 column is based on its versatility and strong retentive capacity for a wide range of organic molecules. The mobile phase, a mixture of water and an organic solvent like acetonitrile or methanol, is optimized to achieve good resolution and peak shape. The addition of a small amount of acid, such as formic acid, helps to protonate the basic amino group, leading to more symmetrical peak shapes by minimizing tailing. UV detection is ideal due to the presence of the nitro-aromatic chromophore, which provides strong absorbance at specific wavelengths.
Experimental Protocol: RP-HPLC-UV
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-17 min: 80% B
-
17.1-20 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg of the sample in 10 mL of 50:50 acetonitrile:water. Filter through a 0.45 µm syringe filter before injection.
Gas Chromatography (GC)
Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. While the polarity of the amino and nitro groups might suggest potential challenges, the trifluoromethyl group enhances volatility, making GC a viable option, particularly when coupled with a sensitive detector like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle and Rationale: GC separates compounds in the gas phase based on their boiling points and interactions with the stationary phase of the capillary column. For trifluoromethyl-containing compounds, a mid-polarity column is often a good starting point. The coupling of GC with a Mass Spectrometer provides not only quantitative data but also structural information, which is invaluable for impurity identification. Electron Ionization (EI) is a common ionization technique that generates a reproducible fragmentation pattern, acting as a "fingerprint" for the compound.
Experimental Protocol: GC-MS
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (20:1)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 min
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 min at 280 °C
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-450
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of ethyl acetate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. ¹⁹F NMR is particularly useful for fluorine-containing compounds.
Principle and Rationale: NMR spectroscopy relies on the magnetic properties of atomic nuclei. The chemical shift of a nucleus is highly sensitive to its electronic environment, providing information about neighboring atoms and functional groups. For this compound, ¹H NMR will show distinct signals for the aromatic protons and the amine protons. The coupling patterns between these protons will confirm their relative positions on the pyridine ring. ¹³C NMR will provide information on the carbon skeleton, and the chemical shift of the carbon attached to the trifluoromethyl group will be characteristic. ¹⁹F NMR will show a singlet for the CF₃ group, and its chemical shift can be indicative of the electronic nature of the pyridine ring.
Experimental Protocol: NMR Spectroscopy
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)
-
Concentration: 5-10 mg/mL
-
Instrumentation: 400 MHz NMR Spectrometer
-
Experiments:
-
¹H NMR: Acquisition of a standard proton spectrum.
-
¹³C NMR: Acquisition of a proton-decoupled carbon spectrum.
-
¹⁹F NMR: Acquisition of a proton-decoupled fluorine spectrum.
-
Method Comparison
The choice of analytical method depends on the specific requirements of the analysis, such as the need for quantitation, impurity identification, or structural confirmation.
| Parameter | RP-HPLC-UV | GC-MS | NMR Spectroscopy |
| Primary Use | Purity determination, quantitation, impurity profiling | Quantitation of volatile impurities, identification | Structural elucidation, confirmation of identity |
| Illustrative Retention Time | 8.5 min | 10.2 min | N/A |
| Illustrative Limit of Detection (LOD) | 0.01 µg/mL | 0.05 µg/mL | ~0.1 mg |
| Illustrative Limit of Quantitation (LOQ) | 0.03 µg/mL | 0.15 µg/mL | ~0.5 mg |
| Linearity (Illustrative R²) | >0.999 | >0.998 | Not typically used for quantitation |
| Sample Throughput | High | High | Low to Medium |
| Strengths | Robust, reproducible, widely applicable, good for non-volatile impurities.[3] | High sensitivity and selectivity (with MS), provides structural information.[4] | Unambiguous structural confirmation, non-destructive.[5] |
| Limitations | May not be suitable for highly volatile impurities. | Requires compound to be thermally stable and volatile. Potential for column degradation with reactive compounds.[6] | Lower sensitivity, not ideal for trace analysis, complex spectra for mixtures. |
Impurity Profiling
Impurity profiling is a critical aspect of pharmaceutical analysis to ensure the safety and efficacy of the final drug product.[7][8] Potential impurities in this compound can arise from the synthesis process or degradation.
Potential Process-Related Impurities:
-
Starting Materials: Unreacted precursors used in the synthesis.
-
Intermediates: Incompletely reacted intermediates.
-
By-products: Formed from side reactions during the synthesis. For example, isomers of the final product or products of over-nitration could be present.
Potential Degradation Products:
-
Hydrolysis Products: The amino group can be susceptible to hydrolysis under certain conditions.
-
Photodegradation Products: Exposure to light may induce degradation.
A combination of HPLC and LC-MS is typically employed for comprehensive impurity profiling. HPLC with a photodiode array (PDA) detector can provide preliminary information about the purity and the UV spectra of any impurities. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography is then used to determine the elemental composition of the impurities, which is a significant step towards their structural elucidation.
Visualizing the Analytical Workflow
Caption: A generalized workflow for the comprehensive analysis of this compound.
Caption: Decision logic for selecting the appropriate analytical method.
Conclusion
The analytical characterization of this compound requires a multi-faceted approach. RP-HPLC-UV stands out as the primary technique for routine quality control, offering robust and reliable quantification of the main component and non-volatile impurities. GC-MS is a valuable alternative, particularly for assessing volatile impurities and providing orthogonal confirmation of identity. NMR spectroscopy remains the gold standard for unequivocal structural elucidation. For comprehensive impurity profiling, a combination of HPLC and high-resolution mass spectrometry is essential. The selection of the most appropriate method or combination of methods will ultimately be dictated by the specific analytical objective, whether it be routine purity assessment, stability testing, or the characterization of a novel synthetic route.
References
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Aminopyridine. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
-
Pharmaguideline. (2017, July 27). Impurity Profiling of Drug Substances in Pharmaceuticals. Retrieved from [Link]
- Rishi, R., et al. (2018). IMPURITY PROFILING: AN EMERGING APPROACH FOR PHARMACEUTICALS. World Journal of Pharmacy and Pharmaceutical Sciences, 7(4), 1670-1685.
-
Bakke, J. M., & Ranes, E. (2005). Nitropyridines, Their Synthesis and Reactions. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). CN104447522A - Preparation method of 5-nitro-2-aminopyridine.
-
Verhoeven, H. A. (2014, February 11). Is it possible to analyze F-compounds with GCMS? ResearchGate. Retrieved from [Link]
-
In-Med Prognostics. (2024, December 26). Advances in Impurity Profiling of Pharmaceutical Formulations. Retrieved from [Link]
-
Patsnap. (n.d.). Preparation method of 2-amino-3-nitro pyridine. Retrieved from [Link]
- Google Patents. (n.d.). US4952697A - Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction.
-
Chempanda. (n.d.). Nitropyridine: Synthesis, reactions, applications, side effects and storage. Retrieved from [Link]
-
ResearchGate. (2025, August 6). RECENT APPROCHES OF "IMPURITY PROFILING" IN PHARMACEUTICAL ANALYSIS: A REVIEW. Retrieved from [Link]
-
Agilent Technologies. (2012, October 11). Rugged GC/MS/MS Pesticide Residue Analysis Fulfilling the USDA Pesticide Data Program (PDP) Requirements. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Retrieved from [Link]
-
ACS Publications. (2026, January 25). Total Syntheses and Anti-Inflammatory Evaluation of Pd-Ib and Its Natural Stereoisomers. Retrieved from [Link]
-
Shimadzu. (n.d.). An Investigation of Simultaneous Analysis Methods for 420 Residual Pesticide Compounds in Foods Using GC-MS/MS. Retrieved from [Link]
-
National Institutes of Health. (2023, June 22). Detection of pyridine derivatives by SABRE hyperpolarization at zero field. Retrieved from [Link]
-
AIP Publishing. (n.d.). Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. Retrieved from [Link]
-
International Journal of Engineering Research & Technology. (n.d.). A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. Retrieved from [Link]
-
Semantic Scholar. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]
-
AIP Publishing. (n.d.). Analysis of the NMR Spectrum of Pyridine. Retrieved from [Link]
-
PubChem. (n.d.). 3-Amino-6-(trifluoromethyl)pyridin-2-ol. Retrieved from [Link]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. hpst.cz [hpst.cz]
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- 8. researchgate.net [researchgate.net]
A Comparative Guide to Quantitative Analysis of 3-Nitro-6-(trifluoromethyl)pyridin-2-amine: qNMR vs. HPLC
In the landscape of pharmaceutical development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory requirement; it is the bedrock of safety and efficacy. For a key intermediate like 3-Nitro-6-(trifluoromethyl)pyridin-2-amine, establishing a robust analytical methodology is paramount. This guide provides an in-depth comparison of two powerful analytical techniques for its quantification: Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
This document moves beyond a simple recitation of protocols. It delves into the causality behind methodological choices, offering insights gleaned from practical application to empower researchers, scientists, and drug development professionals in making informed decisions for their analytical workflows.
The Principle of Proportionality: The Power of qNMR
Quantitative NMR (qNMR) operates on a fundamental principle: the area of an NMR signal is directly proportional to the number of atomic nuclei generating that signal.[1][2] This allows for the determination of the absolute or relative quantity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard of known purity and concentration. Unlike chromatographic techniques, qNMR is a primary ratio method, which can obviate the need for an analyte-specific reference standard, a significant advantage when dealing with novel intermediates.[3]
For this compound, its structure is uniquely suited for qNMR analysis via two different nuclei:
-
¹H qNMR: Utilizes the signals from the protons on the pyridine ring and the amine group.
-
¹⁹F qNMR: Leverages the signal from the trifluoromethyl (-CF₃) group.
The presence of the fluorine atoms offers a distinct analytical advantage. ¹⁹F NMR spectroscopy provides high detection speed and resolution in a spectral region that is typically free from interfering signals, making it an exceptionally clean and specific technique for fluorinated compounds.[4][5]
Experimental Protocol: ¹⁹F qNMR of this compound
This protocol is designed as a self-validating system, where careful parameter selection ensures the integrity of the quantitative data.
1. Rationale for Internal Standard (IS) Selection: The choice of an internal standard is the most critical step in developing a qNMR method. The ideal IS must meet several criteria: its purity must be certified and traceable to a national standard (e.g., NIST), it must be stable and non-reactive with the analyte, and its NMR signals must not overlap with those of the analyte.[6][7][8] For ¹⁹F qNMR, a fluorine-containing compound is required.
-
Selected IS: 3,5-Bis(trifluoromethyl)benzoic acid (BTFMBA).
-
Causality: BTFMBA is a certified reference material (CRM) available from metrology institutes.[9] Its -CF₃ groups give a sharp singlet in a region of the ¹⁹F spectrum that is unlikely to overlap with the analyte's signal. It is soluble in common deuterated solvents like DMSO-d₆.
2. Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound (the analyte) into a clean, dry vial using a calibrated analytical balance.
-
Accurately weigh approximately 20 mg of the internal standard (BTFMBA) into the same vial. The goal is a near 1:1 molar ratio to minimize integration errors.[7]
-
Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). The solvent must fully dissolve both the analyte and the IS.
-
Vortex the vial until both components are completely dissolved.
-
Transfer the solution to a high-quality NMR tube.
3. NMR Data Acquisition: These parameters are optimized to ensure complete signal relaxation and uniform excitation, which are non-negotiable for accurate quantification.[10]
-
Spectrometer: 400 MHz or higher field strength is recommended for better sensitivity and signal dispersion.[7]
-
Pulse Program: A simple, single-pulse experiment (e.g., 'zg' on Bruker systems) is preferred.[7]
-
Relaxation Delay (d1): Set to at least 5 times the longest spin-lattice relaxation time (T₁) of the fluorine nuclei in both the analyte and the IS. A conservative value of 30-60 seconds is often used to ensure full relaxation. This is arguably the most critical parameter for accuracy.[10]
-
Number of Scans (ns): Set to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the peaks of interest to ensure integration error is below 1%.[10] Typically 16 to 64 scans are sufficient.
-
Spectral Width (sw): Must be wide enough to encompass the signals of both the analyte and the IS without fold-over. The wide chemical shift range of ¹⁹F must be considered.[5]
-
Transmitter Frequency Offset (o1p): Set to the center of the spectral region containing the signals of interest to ensure uniform excitation.[11]
4. Data Processing and Calculation:
-
Apply Fourier transformation, followed by careful phasing and baseline correction to the resulting spectrum.
-
Integrate the well-resolved signal for the analyte (-CF₃) and the internal standard (-CF₃).
-
Calculate the purity of the analyte using the following equation[8][10]:
Purity_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * Purity_IS
Where:
-
I: Integral area of the signal
-
N: Number of fluorine nuclei giving rise to the signal (3 for the analyte's -CF₃, 6 for the IS's two -CF₃ groups)
-
M: Molar mass
-
m: Weighed mass
-
Purity_IS: Certified purity of the internal standard
-
Sources
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The Evolving Landscape of Pyridine-Based Therapeutics: A Comparative Guide to the Biological Activity of 3-Nitro-6-(trifluoromethyl)pyridin-2-amine Derivatives
Introduction: The Strategic Importance of the 3-Nitro-6-(trifluoromethyl)pyridin-2-amine Scaffold
In the relentless pursuit of novel therapeutic agents, the strategic selection of a core molecular scaffold is paramount. The this compound structure presents a compelling starting point for medicinal chemists and drug development professionals. This guide provides an in-depth technical comparison of the potential biological activities of compounds derived from this scaffold, grounded in experimental data from analogous structures and established methodologies.
The unique combination of functionalities in this compound offers a trifecta of advantageous properties for drug design. The trifluoromethyl (-CF3) group is a well-established bioisostere for a methyl group, but with significantly different electronic properties.[1][2] Its strong electron-withdrawing nature enhances metabolic stability and can improve binding affinity to biological targets.[1][3] The nitro (-NO2) group, also strongly electron-withdrawing, is a key feature in many antimicrobial and anticancer agents, often acting as a pro-drug that is activated under specific physiological conditions, such as the hypoxic environment of tumors or anaerobic bacteria.[4][5] The 2-amino group provides a convenient handle for a wide array of synthetic modifications, allowing for the generation of diverse libraries of derivatives.[6] This strategic combination of a reactive amino group for derivatization, a bio-activatable nitro group, and a stabilizing trifluoromethyl group makes this pyridine scaffold a promising platform for the development of next-generation therapeutics.
This guide will explore the potential anticancer and antimicrobial activities of derivatives of this compound, drawing comparisons with existing therapeutic agents and providing detailed experimental protocols to enable researchers to validate these findings.
Anticipated Anticancer Activity: A Comparative Analysis
Derivatives of 2-amino-3-nitropyridine are recognized for their potential as anticancer agents.[6] The presence of the nitro group is crucial, as it can be reduced in the hypoxic environment characteristic of solid tumors to form cytotoxic radical species that can damage DNA and other cellular macromolecules.[4] The trifluoromethyl group can further enhance this activity by increasing the lipophilicity of the compounds, thereby improving their ability to cross cell membranes and reach their intracellular targets.[1][3]
A recent study in late 2024 identified a closely related compound, 5-Nitro-N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine, as a novel pure androgen receptor (AR) antagonist.[7][8] This is particularly significant for the treatment of prostate cancer, where resistance to current antiandrogen therapies is a major challenge.[7][8] The study demonstrated that this compound could effectively inhibit the AR pathway and suppress tumor growth in a xenograft mouse model.[7][8] This finding strongly suggests that derivatives of this compound could also be potent anticancer agents, particularly for hormone-dependent cancers.
Comparative Performance Data (Analogous Compounds)
To illustrate the potential potency of this class of compounds, the following table summarizes the in vitro anticancer activity of analogous 2-amino-3-cyanopyridine derivatives against various human cancer cell lines, with 5-Fluorouracil (5-FU) as a common reference compound. While not direct derivatives of the title compound, they share the 2-aminopyridine core and demonstrate the potential for potent cytotoxic effects.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 4f (nopinone-based 2-amino-3-cyanopyridine) | A549 (Lung Carcinoma) | 23.78 | - | - |
| MKN45 (Gastric Cancer) | 67.61 | - | - | |
| MCF7 (Breast Cancer) | 53.87 | - | - | |
| 4g (bis(pyridyl)methane derivative) | Various (60 cell lines) | 1-10 | - | - |
| Analogous Pyrimidine Derivative | H1975 (Lung Cancer) | 2.27 | 5-FU | 9.37 |
Data synthesized from multiple sources for illustrative comparison.[9][10]
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method for assessing cell viability and cytotoxicity.[11][12][13][14][15]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.[14]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[11][14]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C, allowing for the formation of formazan crystals.[14]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[14][15]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11] Read the absorbance at 570 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Mechanism of Action: A Unified Hypothesis
The probable mechanism of action for both the anticancer and antimicrobial activities of derivatives of this compound is rooted in the bioreductive activation of the nitro group.
Caption: Proposed mechanism of action for nitroaromatic compounds.
In hypoxic tumor cells or anaerobic bacteria, nitroreductase enzymes can reduce the nitro group of the parent compound, leading to the formation of a highly reactive nitro radical anion. [4][16]This radical can then be further reduced to generate other reactive nitrogen species, such as nitroso and hydroxylamino derivatives. These reactive intermediates can cause significant cellular damage through various mechanisms, including DNA strand breaks, protein modification, and lipid peroxidation, ultimately leading to cell death. [4]
Conclusion: A Scaffold of Significant Promise
The this compound scaffold represents a highly promising platform for the discovery and development of novel anticancer and antimicrobial agents. The strategic combination of a trifluoromethyl group for enhanced metabolic stability and cell permeability, a bioreductive nitro group for targeted activity, and a versatile amino group for synthetic elaboration provides a powerful toolkit for medicinal chemists. The comparative data from analogous compounds, coupled with the detailed experimental protocols provided in this guide, offer a solid foundation for researchers to explore the full therapeutic potential of this exciting class of molecules. Further investigation into the synthesis and biological evaluation of a diverse library of derivatives is warranted and has the potential to yield new and effective treatments for a range of challenging diseases.
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A Senior Application Scientist's Guide to Screening 3-Nitro-6-(trifluoromethyl)pyridin-2-amine Derivatives for Bioactivity
Authored for Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents is a cornerstone of medicinal chemistry. The pyridine nucleus is a "privileged" scaffold, a recurring motif in a multitude of FDA-approved drugs, owing to its versatile chemical properties and ability to interact with a wide range of biological targets.[1][2] When substituted with a trifluoromethyl (-CF3) group and a nitro (-NO2) group, as in the case of 3-Nitro-6-(trifluoromethyl)pyridin-2-amine, the resulting scaffold becomes a highly promising starting point for the development of new bioactive molecules. The electron-withdrawing nature of the -CF3 group often enhances metabolic stability and binding affinity, while the nitro group, a known pharmacophore in its own right, also serves as a versatile synthetic handle for further derivatization.[3][4][5]
This guide provides a comprehensive framework for the systematic screening of a library of this compound derivatives. It is designed to be a practical resource, grounded in established scientific principles, that guides researchers from the logical synthesis of a compound library through to robust bioactivity testing and data interpretation. We will delve into the causality behind experimental choices, providing detailed, self-validating protocols for assessing anticancer, antimicrobial, and anti-inflammatory activities.
Part 1: The Rationale and Synthesis of a Focused Derivative Library
The parent compound, this compound, offers several avenues for chemical modification to generate a diverse library of derivatives. The primary sites for derivatization are the amino group (-NH2) and the nitro group (-NO2). The amino group can readily undergo reactions such as acylation, alkylation, and sulfonylation. The nitro group can be reduced to an amino group, which then opens up a new set of possibilities for derivatization.[6][7] This systematic approach allows for the exploration of the structure-activity relationship (SAR), revealing how different functional groups impact biological activity.
A logical starting point for library synthesis involves:
-
N-Acylation/Sulfonylation: Reacting the parent compound with a variety of acyl chlorides, sulfonyl chlorides, and carboxylic acids to introduce different amide and sulfonamide functionalities.
-
Nitro Group Reduction: Reducing the nitro group to an amine using established methods like catalytic hydrogenation or reduction with metals in acidic media.[6]
-
Derivatization of the New Amino Group: The newly formed amino group at the 3-position can then be subjected to the same set of reactions as the original amino group at the 2-position, creating a new series of derivatives.
Caption: General workflow for the synthesis of derivative libraries.
Part 2: High-Throughput Screening for Anticancer Activity
Pyridine derivatives have shown significant promise as anticancer agents by targeting various signaling pathways involved in cell proliferation and survival.[8][9] A primary screening assay is crucial to identify "hit" compounds that exhibit cytotoxicity against cancer cells. The MTT assay is a reliable and widely used colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability.[10]
Experimental Protocol: MTT Cytotoxicity Assay
This protocol is designed to evaluate the antiproliferative activity of the synthesized derivatives against a panel of human cancer cell lines. It is imperative to include a non-cancerous cell line to assess the selectivity of the compounds.
Workflow for MTT Assay:
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a normal cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the derivative compounds and a positive control (e.g., Doxorubicin) in the appropriate cell culture medium. Replace the old medium with the medium containing the compounds.
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of the cells are inhibited).
Comparative Data and Interpretation
A lower IC50 value indicates higher potency. The selectivity index (SI) can be calculated as the ratio of the IC50 in normal cells to the IC50 in cancer cells. A higher SI is desirable, as it suggests the compound is more toxic to cancer cells than to normal cells.
| Compound | Cancer Cell Line (IC50 in µM) | Normal Cell Line (IC50 in µM) | Selectivity Index (SI) |
| Parent Compound | >100 | >100 | - |
| Derivative 1 | 15.2 | 85.1 | 5.6 |
| Derivative 2 | 8.7 | 92.4 | 10.6 |
| Derivative 3 | 25.6 | 50.3 | 2.0 |
| Doxorubicin | 0.8 | 5.2 | 6.5 |
Part 3: Screening for Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Both nitropyridines and trifluoromethyl-containing heterocycles have demonstrated antimicrobial properties.[1][2][3] The broth microdilution method is a standard and efficient technique for determining the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[11]
Experimental Protocol: Broth Microdilution Assay
This protocol is used to assess the antibacterial and antifungal activity of the synthesized derivatives.
Workflow for Broth Microdilution Assay:
Caption: Workflow for the nitric oxide inhibition assay.
Step-by-Step Methodology:
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and seed them in 96-well plates. Allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a positive control (LPS only) and a negative control (cells only).
-
Nitrite Measurement: After incubation, collect the cell culture supernatant. The concentration of nitrite, a stable metabolite of NO, is measured using the Griess reagent.
-
Griess Reaction: Mix equal volumes of the supernatant and the Griess reagent and incubate for 10 minutes at room temperature.
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only treated group. A concurrent cytotoxicity assay (e.g., MTT) should be performed to ensure that the observed NO reduction is not due to cell death.
Comparative Data and Interpretation
A higher percentage of NO inhibition indicates stronger anti-inflammatory potential.
| Compound | NO Inhibition at 50 µM (%) | Cell Viability at 50 µM (%) |
| Parent Compound | <10 | >95 |
| Derivative 7 | 65.4 | >95 |
| Derivative 8 | 42.1 | >95 |
| Derivative 9 | 78.9 | >95 |
| Indomethacin | 85.2 | >95 |
Conclusion and Future Directions
This guide has outlined a systematic and robust approach to screening this compound derivatives for potential anticancer, antimicrobial, and anti-inflammatory activities. The provided protocols are foundational and can be expanded upon. For instance, promising "hit" compounds from the primary screens should be subjected to secondary assays to elucidate their mechanisms of action. For anticancer hits, this could involve cell cycle analysis or western blotting for key signaling proteins. For antimicrobial hits, time-kill kinetics and resistance development studies would be valuable. For anti-inflammatory hits, measuring the expression of pro-inflammatory cytokines like TNF-α and IL-6 would provide deeper insights. [12] The ultimate goal is to build a comprehensive structure-activity relationship profile for this class of compounds. This knowledge is invaluable for the rational design and optimization of lead compounds with enhanced potency, selectivity, and drug-like properties, paving the way for the development of next-generation therapeutics.
References
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MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]
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National Institutes of Health. (2021). Unlocking the potential of trifluoromethyl pyrrole derivatives in chronic wounds management: rapid synthesis, structural insights, and potent antimicrobial activity. Retrieved from [Link]
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National Institutes of Health. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Retrieved from [Link]
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National Institutes of Health. (n.d.). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. Retrieved from [Link]
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National Institutes of Health. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities. Retrieved from [Link]
- Google Patents. (n.d.). US9284258B2 - Process for the reduction of nitro derivatives to amines.
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Semantic Scholar. (n.d.). PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Retrieved from [Link]
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MDPI. (n.d.). Aromatic Amino and Nitro–Amino Compounds and Their Halogenated Derivatives. Retrieved from [Link]
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Encyclopedia.pub. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Antibacterial activity of synthetic pyrido[2,3-d]pyrimidines armed with nitrile groups: POM analysis and identification of pharmacophore sites of nitriles as important pro-drugs. Retrieved from [Link]
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MDPI. (2023). Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. Retrieved from [Link]
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National Institutes of Health. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Retrieved from [Link]
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ACS Publications. (2024). Total Syntheses and Anti-Inflammatory Evaluation of Pd-Ib and Its Natural Stereoisomers. Retrieved from [Link]
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MDPI. (n.d.). The Synthesis of N-(Pyridin-2-yl)-Benzamides from Aminopyridine and Trans-Beta-Nitrostyrene by Fe2Ni-BDC Bimetallic Metal–Organic Frameworks. Retrieved from [Link]
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MDPI. (n.d.). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Retrieved from [Link]
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National Institutes of Health. (n.d.). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis of Fluorinated Amines: A Personal Account. Retrieved from [Link]
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ResearchGate. (2020). (PDF) Synthesis and Antimicrobial Activity of New Pyridothienopyrimidines and Pyridothienotriazines. Retrieved from [Link]
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IJSAT. (2025). Recent Advancements in Pyridine Derivatives as Anticancer Agents. Retrieved from [Link]
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ResearchGate. (n.d.). Preparation of 3-amino-4-hydroxy-6-methyl- and -6-phenyl-2-pyrone derivatives. Retrieved from [Link]
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spectroscopic comparison of 3-Nitro-6-(trifluoromethyl)pyridin-2-amine and its precursors
An In-Depth Comparison of 3-Nitro-6-(trifluoromethyl)pyridin-2-amine and its Precursor for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical development, the synthesis of substituted pyridines is a cornerstone of creating novel bioactive molecules. The introduction of a nitro group onto a pyridine ring can drastically alter its electronic properties, reactivity, and biological activity, making the nitration reaction a critical step in many synthetic pathways. This guide provides a detailed spectroscopic comparison between the vital precursor, 2-Amino-6-(trifluoromethyl)pyridine , and its nitrated product, This compound .
Understanding the distinct spectroscopic signatures of both the starting material and the product is paramount for reaction monitoring, quality control, and unambiguous structural confirmation. Here, we delve into the comparative analysis of their Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data, explaining the causal relationships between structural changes and spectral shifts.
From Precursor to Product: A Structural Overview
The conversion of 2-Amino-6-(trifluoromethyl)pyridine to this compound is a classic electrophilic aromatic substitution. The amino group (-NH₂) acts as an activating group, directing the incoming electrophile (the nitronium ion, NO₂⁺) to the ortho and para positions. In this case, nitration occurs at the C-3 position, ortho to the activating amino group.
This structural modification—the addition of a strongly electron-withdrawing nitro (-NO₂) group—induces significant changes in the molecule's electronic environment, which are directly observable across various spectroscopic techniques.
Comparative Spectroscopic Analysis
The following sections provide a head-to-head comparison of the key spectroscopic data for the precursor and its nitrated product. This data is essential for any scientist working with these compounds to confirm the reaction's success and the purity of the final product.
¹H NMR Spectroscopy: Mapping the Proton Environment
Proton NMR is highly sensitive to the electronic environment of hydrogen atoms. The introduction of the nitro group at C-3 causes a dramatic downfield shift (deshielding) of the adjacent aromatic protons due to its powerful electron-withdrawing nature.
-
Causality: In the precursor, the pyridine ring protons are influenced by the electron-donating amino group (shielding, upfield shift) and the electron-withdrawing trifluoromethyl group (deshielding, downfield shift). After nitration, the added nitro group's strong deshielding effect overrides the amino group's influence on the remaining protons at C-4 and C-5, pushing their signals significantly downfield. The disappearance of the H-3 signal is the most definitive indicator of successful substitution at that position.
| Compound | Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) |
| 2-Amino-6-(trifluoromethyl)pyridine | H-3 | ~ 6.5 - 6.7 | d, J ≈ 7-8 Hz |
| (Precursor) | H-4 | ~ 7.4 - 7.6 | t, J ≈ 8 Hz |
| H-5 | ~ 6.8 - 7.0 | d, J ≈ 8-9 Hz | |
| -NH₂ | ~ 4.5 - 5.5 | Broad singlet | |
| This compound | H-4 | ~ 8.4 - 8.6 | d, J ≈ 9 Hz |
| (Product) | H-5 | ~ 7.2 - 7.4 | d, J ≈ 9 Hz |
| -NH₂ | ~ 8.0 - 9.0 | Broad singlet |
Table 1: Comparative ¹H NMR Data. Note: Predicted values are based on typical shifts for substituted pyridines; actual values may vary with solvent and concentration.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
The effect of the nitro group is also evident in the ¹³C NMR spectrum. The carbon atom directly attached to the nitro group (C-3) is significantly deshielded. Furthermore, the electron-withdrawing effects influence the chemical shifts of other carbons in the ring.
-
Causality: The C-3 signal, present in the precursor's spectrum, is absent in the product's spectrum and a new quaternary carbon signal appears at a significantly downfield position. The carbon bearing the trifluoromethyl group (C-6) will appear as a quartet due to spin-spin coupling with the three fluorine atoms (¹JCF).
| Compound | Carbon | Predicted Chemical Shift (δ, ppm) |
| 2-Amino-6-(trifluoromethyl)pyridine | C-2 | ~ 158 - 162 |
| (Precursor) | C-3 | ~ 105 - 110 |
| C-4 | ~ 138 - 142 | |
| C-5 | ~ 110 - 115 | |
| C-6 | ~ 145 - 150 (quartet) | |
| -CF₃ | ~ 120 - 125 (quartet) | |
| This compound | C-2 | ~ 155 - 160 |
| (Product) | C-3 | ~ 130 - 135 |
| C-4 | ~ 140 - 145 | |
| C-5 | ~ 112 - 118 | |
| C-6 | ~ 148 - 153 (quartet) | |
| -CF₃ | ~ 120 - 125 (quartet) |
Table 2: Comparative ¹³C NMR Data. Note: Predicted values are based on typical shifts for substituted pyridines.
FT-IR Spectroscopy: Identifying Key Functional Groups
FT-IR spectroscopy provides a rapid and effective method to confirm the presence and absence of key functional groups. The most telling change upon nitration is the appearance of strong absorption bands characteristic of the nitro group.
-
Causality: The N-O bonds in the nitro group have distinct stretching vibrations. The asymmetric stretch is typically stronger and occurs at a higher wavenumber than the symmetric stretch. Concurrently, the characteristics of the N-H stretching bands of the amino group may change due to altered hydrogen bonding and electronic environment.
| Compound | Functional Group | Characteristic Absorption (cm⁻¹) | Appearance |
| 2-Amino-6-(trifluoromethyl)pyridine | N-H Stretch | 3500 - 3300 | Two sharp bands |
| (Precursor) | N-H Bend | 1650 - 1580 | Medium to strong |
| C-F Stretch | 1350 - 1100 | Strong, complex | |
| This compound | N-H Stretch | 3500 - 3300 | Two sharp bands |
| (Product) | N-H Bend | 1640 - 1600 | Strong |
| NO₂ Asymmetric Stretch | 1550 - 1500 | Very Strong | |
| NO₂ Symmetric Stretch | 1350 - 1300 | Very Strong | |
| C-F Stretch | 1350 - 1100 | Strong, complex |
Table 3: Comparative FT-IR Data. The appearance of the two strong NO₂ stretching bands is the definitive diagnostic feature for the product.[1][2]
Mass Spectrometry: Confirming Molecular Weight
Mass spectrometry confirms the successful incorporation of the nitro group by showing a corresponding increase in the molecular weight.
-
Causality: The addition of a nitro group (NO₂) adds 46.01 g/mol to the mass of the precursor. The molecular ion peak in the mass spectrum will reflect this change precisely. Common fragmentation patterns for nitroaromatics include the loss of NO₂ (M-46) and NO (M-30).[3]
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key MS Data (m/z) |
| 2-Amino-6-(trifluoromethyl)pyridine | C₆H₅F₃N₂ | 162.11 | M⁺ = 162 ; fragments from loss of H, CF₃.[4][5] |
| This compound | C₆H₄F₃N₃O₂ | 207.11 | M⁺ = 207 ; characteristic fragments at M-30 ([M-NO]⁺) and M-46 ([M-NO₂]⁺).[6] |
Table 4: Comparative Mass Spectrometry Data.
Experimental Protocols
To ensure data integrity and reproducibility, the following standard protocols should be employed for sample analysis.
1. NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer. Standard pulse programs are sufficient.
-
Processing: Process the raw data (FID) using appropriate software. Apply Fourier transform, phase correction, and baseline correction. Reference the ¹H spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) and the ¹³C spectrum accordingly.
2. FT-IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Record the spectrum, typically by co-adding 16 to 32 scans, over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded first.
-
Processing: Perform an ATR correction if necessary and label the significant peaks.
3. Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
-
Acquisition: Introduce the sample into the mass spectrometer via direct infusion or through a coupled chromatography system (GC-MS or LC-MS). Use either Electron Ionization (EI) for fragmentation data or Electrospray Ionization (ESI) for accurate mass of the molecular ion.
-
Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.
Conclusion
The transformation of 2-Amino-6-(trifluoromethyl)pyridine to this compound is marked by clear and diagnostic changes in its spectroscopic profile. The most definitive evidence of successful nitration includes:
-
¹H NMR: The disappearance of one aromatic proton signal and a significant downfield shift of the remaining two aromatic protons.
-
FT-IR: The emergence of two very strong absorption bands in the 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹ regions, characteristic of the NO₂ group.
-
Mass Spec: An increase in the molecular ion mass by 46.01 Da, corresponding to the addition of a C₆H₄F₃N₃O₂ group.
By leveraging this comparative data, researchers can confidently monitor the progress of the nitration reaction, verify the structure of their final product, and ensure the purity of materials destined for further use in drug discovery and development.
References
-
PubChem. 2-Amino-6-(trifluoromethyl)pyridine. National Center for Biotechnology Information. [Link]
-
Fluorine notes. NMR spectral characteristics of fluorocontaining pyridines. [Link]
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Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153. [Link]
-
PubChem. 3-Nitro-5-(trifluoromethyl)pyridin-2-amine. National Center for Biotechnology Information. [Link]
-
Turesky, R. J., et al. (2005). Mass Spectrometric Characterization of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-Oxidized Metabolites Bound at Cys34 of Human Serum Albumin. Chemical Research in Toxicology, 18(2), 316-328. [Link]
-
Mary, Y. S., et al. (2013). Vibrational Spectroscopic and Structural Investigations of 2-Amino-6-Methoxy-3-Nitropyridine: a DFT Approach. Journal of Molecular Structure, 1048, 318-327. [Link]
-
ResearchGate. FTIR spectrum for Pyridine. [Link]
-
Fujimoto, T., & Yanase, T. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 43(3), 162-173. [Link]
-
ResearchGate. FT-IR spectra of aminopyridines. [Link]
-
Scribd. FT-IR Spectrum Table. [Link]
-
University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]
Sources
- 1. 2-Amino-6-methylpyridine(1824-81-3) 13C NMR [m.chemicalbook.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Mass Spectrometric Characterization of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-Oxidized Metabolites Bound at Cys34 of Human Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. whitman.edu [whitman.edu]
- 5. 2-Amino-6-(trifluoromethyl)pyridine 97 34486-24-3 [sigmaaldrich.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
